Product packaging for 2'',3''-Dihydroochnaflavone(Cat. No.:)

2'',3''-Dihydroochnaflavone

Cat. No.: B15495376
M. Wt: 540.5 g/mol
InChI Key: VNCWZYPKAQUABQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'',3''-Dihydroochnaflavone is a biflavonoid compound of significant interest in biochemical and pharmacological research. Biflavonoids are known to exhibit a wide range of biological activities, including potent anti-inflammatory and antioxidant effects . Research into similar compounds has demonstrated their ability to inhibit inflammatory responses in standard models, such as carrageenan-induced paw edema, and to act as scavengers of reactive oxygen species, which are implicated in various disease states . The specific mechanism of action for this compound is an area of active investigation, though many related biflavonoids modulate key signaling pathways and enzymes involved in inflammation and cellular oxidative stress . This product is intended for laboratory research purposes to further elucidate the compound's structure-activity relationship, pharmacokinetics, and potential therapeutic applications. It is supplied as a high-purity solid and must be stored at ambient temperatures. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20O10 B15495376 2'',3''-Dihydroochnaflavone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

IUPAC Name

2-[3-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C30H20O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,13,24,31-35H,12H2/t24-/m0/s1

InChI Key

VNCWZYPKAQUABQ-DEOSSOPVSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

Foundational & Exploratory

2”,3”-Dihydroochnaflavone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and spectroscopic characterization of the biflavonoid 2”,3”-Dihydroochnaflavone. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources

2”,3”-Dihydroochnaflavone is a naturally occurring biflavonoid predominantly found in plant species belonging to the Ochnaceae family. Extensive phytochemical investigations have identified its presence in the following genera and species:

  • Genus: Luxemburgia

    • Luxemburgia nobilis[1][2]

    • Luxemburgia octandra

  • Genus: Ochna

    • Ochna serrulata[3][4]

    • Ochna obtusata[3][5]

    • Ochna integerrima

  • Genus: Godoya

    • Godoya antioquiensis

The leaves and branches of these plants have been the primary plant parts utilized for the isolation of this compound.[1]

Co-occurring Phytochemicals

During the isolation of 2”,3”-Dihydroochnaflavone, a variety of other secondary metabolites are often co-extracted and isolated. Understanding these co-constituents is crucial for the development of effective purification strategies. Notable co-occurring compounds from Luxemburgia nobilis and Ochna serrulata are listed below.

Table 1: Phytochemicals Co-isolated with 2”,3”-Dihydroochnaflavone
Compound ClassSpecific CompoundsNatural Source
Biflavonoids Ochnaflavone, Amentoflavone, RobustaflavoneLuxemburgia nobilis, Ochna serrulata[1][3]
Flavonoids Rutin, EpicatechinLuxemburgia nobilis[1]
Chalcones Isoliquiritigenin, 3'-HydroxyisoliquiritigeninLuxemburgia nobilis[1]
Triterpenes Friedelin, Friedelinol, Lupeol, α-Amyrin, β-AmyrinLuxemburgia nobilis[1]
Steroids Sitosterol, 3-O-β-D-glucopyranosyl-sitosterolLuxemburgia nobilis[1]
Fatty Acids Hexadecanoic acid, Eicosanoic acid, Tetraecosanoic acidLuxemburgia nobilis[1]

Experimental Protocols: Isolation and Purification

The isolation of 2”,3”-Dihydroochnaflavone from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol synthesized from methodologies reported for its isolation from Luxemburgia nobilis and other Ochnaceae species.

Extraction
  • Plant Material Preparation: Air-dried and powdered leaves and branches of the source plant are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or a mixture of methanol and dichloromethane (e.g., 7:3 v/v) at room temperature.[1][6] This process is typically carried out by maceration or percolation over several days to ensure the efficient extraction of secondary metabolites.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate 2”,3”-Dihydroochnaflavone.

  • Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.

  • Silica Gel Column Chromatography: The crude extract or a polarity-based fraction is adsorbed onto silica gel and subjected to column chromatography.[1]

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate and/or methanol.[1]

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

  • Further Purification (if necessary): Fractions containing 2”,3”-Dihydroochnaflavone may require further purification.

    • Sephadex LH-20 Column Chromatography: This technique is often used for the final purification of flavonoids, using an eluent such as methanol to remove remaining impurities.[6]

    • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative reverse-phase HPLC can be employed.[6]

The following diagram illustrates a general workflow for the isolation of 2”,3”-Dihydroochnaflavone.

Isolation_Workflow Plant Powdered Plant Material (e.g., Luxemburgia nobilis leaves) Extraction Solvent Extraction (Methanol) Plant->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Impure_Fractions Fractions containing 2'',3''-Dihydroochnaflavone Fraction_Collection->Impure_Fractions Final_Purification Final Purification (e.g., Sephadex LH-20) Impure_Fractions->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

General workflow for the isolation of 2”,3”-Dihydroochnaflavone.

Spectroscopic Data for Structural Elucidation

The structure of 2”,3”-Dihydroochnaflavone is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2”,3”-Dihydroochnaflavone

(Data obtained from a sample isolated from Luxemburgia nobilis in CD₃OD)[1]

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Flavone Moiety
2163.8-
3102.76.50 (s)
4182.0-
4a103.7-
5161.4-
698.76.11 (d, 2.0)
7164.2-
893.96.37 (d, 2.0)
8a157.3-
1'121.0-
2'128.87.62 (d, 2.0)
3'116.3-
4'161.1-
5'116.37.06 (d, 8.5)
6'128.87.60 (dd, 8.5, 2.0)
Flavanone Moiety
2''79.55.25 (dd, 12.0, 3.0)
3''42.62.65 (dd, 17.0, 3.0), 2.95 (dd, 17.0, 12.0)
4''196.2-
4a''102.5-
5''163.5-
6''96.05.81 (d, 2.0)
7''167.0-
8''95.05.82 (d, 2.0)
8a''163.5-
1'''128.0-
2'''127.57.36 (d, 7.8)
3'''115.06.75 (d, 7.8)
4'''155.5-
5'''115.06.75 (d, 7.8)
6'''127.57.36 (d, 7.8)

Conclusion

2”,3”-Dihydroochnaflavone is a significant biflavonoid primarily sourced from the Ochnaceae family. Its isolation involves standard phytochemistry techniques of solvent extraction and multi-step chromatography. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and characterization. This information is foundational for further research into its potential biological activities and applications in drug discovery and development.

References

2”,3”-Dihydroochnaflavone: A Technical Guide to its Core Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”,3”-Dihydroochnaflavone is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid moieties. This technical guide provides a comprehensive overview of its fundamental chemical properties, spectroscopic data, and known biological activities. The information is curated to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

While some physicochemical properties of 2”,3”-Dihydroochnaflavone have been characterized, a complete dataset is not available in the existing literature. The available data is summarized below. For comparative purposes, data for the related monomer 2',3'-Dihydroxyflavone is also included where available, as it may offer insights into the expected properties of the larger biflavonoid.

PropertyValue for 2”,3”-DihydroochnaflavoneValue for 2',3'-Dihydroxyflavone (for comparison)
Molecular Formula C₃₀H₂₀O₁₀[1][2]C₁₅H₁₀O₄[3][4]
Molecular Weight 540.47 g/mol [1]254.24 g/mol [4]
Appearance Yellow amorphous solid[5]Yellow powder[6]
Melting Point Not explicitly reported. One study mentions "uncorrected" melting points without providing a value.[5]198.0-207.0 °C[6]
Boiling Point Not reportedNot reported
Solubility Soluble in acetone and methanol.[7] Similar flavones are soluble in ethanol, DMSO, and DMF, with sparse solubility in aqueous buffers.[8]Sparingly soluble in water; soluble in methanol.[3]

Spectroscopic Data

The structural elucidation of 2”,3”-Dihydroochnaflavone has been accomplished through various spectroscopic techniques.

SpectroscopyKey Findings
UV-Vis Absorption maxima (λmax) at 288 and 332 nm.[9][10]
Infrared (IR) Broad OH absorption band at 3495 cm⁻¹ and a chelated carbonyl absorption at 1646 cm⁻¹. Indicates the presence of hydroxyl and two conjugated carbonyl groups.[2][5]
¹H and ¹³C NMR Complete ¹H and ¹³C NMR data have been assigned and are crucial for its structural confirmation.[3][11][12]
Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) shows a molecular ion peak [M+] at m/z 540.10565.[2]

Experimental Protocols

Isolation and Purification of 2”,3”-Dihydroochnaflavone from Luxemburgia nobilis

The following is a generalized protocol based on methodologies reported in the literature for the isolation of 2”,3”-Dihydroochnaflavone.[9][13]

1. Extraction:

  • Air-dried and powdered leaves of Luxemburgia nobilis are subjected to exhaustive extraction with methanol at room temperature.

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude methanol extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fractions are concentrated, and the ethyl acetate fraction, typically rich in flavonoids, is selected for further purification.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system.[4][14]

Topoisomerase Inhibition Assay

The inhibitory activity of 2”,3”-Dihydroochnaflavone against human DNA topoisomerases I and II-alpha can be assessed using a DNA relaxation assay.[13][15]

1. Reaction Mixture Preparation:

  • For topoisomerase I, the reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), the enzyme, and the test compound in a suitable reaction buffer.

  • For topoisomerase II, the reaction mixture includes catenated kinetoplast DNA (kDNA), the enzyme, and the test compound in an ATP-containing reaction buffer.

2. Incubation:

  • The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).

3. Termination and Analysis:

  • The reaction is stopped by the addition of a loading dye containing SDS and proteinase K.

  • The DNA topoisomers are separated by agarose gel electrophoresis.

4. Visualization:

  • The gel is stained with ethidium bromide and visualized under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA (for topoisomerase I) or catenated kDNA (for topoisomerase II) in the presence of the compound.

Biological Activities and Signaling Pathways

2”,3”-Dihydroochnaflavone has demonstrated a range of biological activities, with its anti-trypanosomal and anti-cancer properties being the most notable.

Anti-Trypanosomal Activity

2”,3”-Dihydroochnaflavone is effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. It exhibits an IC₅₀ value of 2.5 ± 0.1 μM against the epimastigote form of the parasite.[1][6] Ultrastructural studies of treated parasites have revealed significant mitochondrial enlargement, particularly in the kinetoplast region, suggesting that the mitochondrion is a key target of the compound's action.[1][6]

Anti-Cancer Activity and Mechanism of Action

This biflavonoid has shown cytotoxic effects against murine Ehrlich carcinoma and human leukemia K562 cells.[13] A primary mechanism of its anti-cancer action is the inhibition of human DNA topoisomerases I and II-alpha.[13] By inhibiting these enzymes, 2”,3”-Dihydroochnaflavone interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

While the specific downstream signaling pathways affected by 2”,3”-Dihydroochnaflavone in cancer cells have not been fully elucidated, the inhibition of topoisomerases is known to activate DNA damage response pathways, which can involve the activation of kinases such as ATM and ATR, leading to the phosphorylation of p53 and subsequent induction of apoptosis. Flavonoids, in general, have been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[10][16][17][18][19]

Visualizations

Caption: Chemical structure of 2”,3”-Dihydroochnaflavone.

Note: The DOT script above is a template. A proper chemical structure drawing tool would be needed to generate the images for the flavone and flavanone moieties to be embedded in the final diagram.

Putative_Signaling_Pathway Dihydroochnaflavone 2'',3''-Dihydroochnaflavone Topoisomerase DNA Topoisomerase I/II-α Dihydroochnaflavone->Topoisomerase inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage leads to ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Apoptosis Apoptosis p53->Apoptosis induces

Caption: Putative signaling pathway for the anti-cancer activity.

Experimental_Workflow Plant_Material Plant Material (e.g., Luxemburgia nobilis leaves) Extraction Methanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Isolated_Compound Pure this compound HPLC->Isolated_Compound

Caption: General experimental workflow for isolation.

References

2'',3''-Dihydroochnaflavone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Biflavonoid from the Ochnaceae Family

Abstract

2'',3''-Dihydroochnaflavone, a naturally occurring biflavonoid predominantly found in plants of the Ochnaceae family, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical properties, botanical sources, and pharmacological activities. The document details its cytotoxic, antiparasitic, and potential anti-inflammatory mechanisms, supported by quantitative data from various in vitro studies. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are provided to facilitate further research. Furthermore, this guide visualizes the known and putative signaling pathways associated with its bioactivity, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. They exhibit a wide array of biological activities, making them promising candidates for drug discovery. This compound is a flavone-flavanone biflavonoid that has been isolated from several species of the Ochnaceae family, including Ochna serrulata, Ochna obtusata, Godoya antioquiensis, and Luxemburgia nobilis[1][2][3]. Structurally, it is a derivative of its more widely known counterpart, ochnaflavone. This guide focuses on the technical aspects of this compound, presenting its known biological effects and the experimental methodologies used to elucidate them.

Chemical and Physical Properties

The structure of this compound has been primarily determined through spectroscopic methods, including UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). The key structural feature is the linkage between a flavone and a flavanone moiety.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most significant being its cytotoxic and antiparasitic effects. The following tables summarize the quantitative data from various studies.

Table 1: Cytotoxic Activity of this compound
Cell LineAssayIC50 (µM)Reference
Murine Ehrlich CarcinomaNot Specified17.2[4]
Human Leukemia K562Not Specified89.0[4]

Note: The acetyl and methyl derivatives of this compound were found to be non-cytotoxic at concentrations of 67.0 µM and 82.0 µM, respectively[4].

Table 2: Antiparasitic Activity of this compound
ParasiteStrainLife Cycle StageAssayIC50 / ActivityReference
Trypanosoma cruziYEpimastigoteIn vitro2.5 ± 0.1 µM (after 96h)[1][5]
Trypanosoma cruziYAmastigoteIn vitro61.6 ± 3.37% killing at 30 µM[1]
Trypanosoma cruziYTrypomastigoteIn vitro (in murine macrophages)100% killing at 30 µM (after 7-9 days)[1]
Plasmodium falciparumChloroquine-resistantNot SpecifiedIn vitro61.86 µM[6]
Table 3: Antioxidant Activity of this compound
AssayActivityReference
Hydroxyl Radical ScavengingLow[2]
Superoxide Anion ScavengingInactive[2]

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for the cytotoxic effects of this compound appears to be its interaction with DNA. It has been identified as a DNA interacting agent that can cause the unwinding of supercoiled DNA, suggesting an inhibitory effect on DNA topoisomerases[4].

DNA Topoisomerase Inhibition

Studies have shown that this compound inhibits both human DNA topoisomerase I and II-alpha[4]. This inhibition disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The parent compound, ochnaflavone, has been shown to induce G2/M phase cell cycle arrest and apoptosis through caspase activation[7]. It is highly probable that this compound shares a similar mechanism.

topoisomerase_inhibition dihydroochnaflavone This compound topoisomerase DNA Topoisomerase I/IIα dihydroochnaflavone->topoisomerase Inhibits dna Supercoiled DNA unwound_dna Unwound/Relaxed DNA dna->unwound_dna Unwinds to topoisomerase->dna Acts on replication_transcription DNA Replication & Transcription unwound_dna->replication_transcription cell_cycle_arrest Cell Cycle Arrest replication_transcription->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of Cytotoxicity via Topoisomerase Inhibition.
Effects on Trypanosoma cruzi

The anti-trypanosomal activity of this compound is associated with significant ultrastructural changes in the parasite, particularly causing mitochondrial enlargement in the kinetoplast region of epimastigotes[1][5]. This suggests that the compound may interfere with the parasite's energy metabolism.

anti_trypanosoma_workflow dihydroochnaflavone This compound t_cruzi Trypanosoma cruzi (Epimastigote) dihydroochnaflavone->t_cruzi mitochondria Mitochondria/Kinetoplast t_cruzi->mitochondria Targets ultrastructural_damage Ultrastructural Damage (Mitochondrial Enlargement) mitochondria->ultrastructural_damage Leads to parasite_death Parasite Death ultrastructural_damage->parasite_death

Proposed Mechanism of Action against Trypanosoma cruzi.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Generalized Protocol for Isolation from Ochnaceae Plants

This protocol is a generalized procedure based on common flavonoid isolation techniques.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves, stems).

    • Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments, followed by a more polar solvent such as methanol or ethanol to extract the flavonoids.

  • Fractionation:

    • Concentrate the methanol/ethanol extract under reduced pressure.

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Purification:

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest.

    • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation:

    • Characterize the purified compound using spectroscopic techniques (¹H-NMR, ¹³C-NMR, COSY, HMBC, HR-MS, and UV-Vis).

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell viability[2][8][9].

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 10,000 cells/well.

    • Incubate for 24-48 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired period (e.g., 48 hours).

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with slow-running tap water to remove the TCA.

    • Allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.

    • Allow the plates to air dry.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

srb_assay_workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24-48h) cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate (48h) treatment->incubation2 fixation Fix with 10% TCA incubation2->fixation washing1 Wash with Water fixation->washing1 staining Stain with 0.4% SRB washing1->staining washing2 Wash with 1% Acetic Acid staining->washing2 solubilization Solubilize with 10mM Tris Base washing2->solubilization read_absorbance Read Absorbance (510-570nm) solubilization->read_absorbance end End read_absorbance->end

Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
In Vitro Anti-Trypanosoma cruzi Activity Assay

This protocol is based on methodologies for evaluating anti-trypanosomal compounds[1][10].

  • Parasite Culture:

    • Culture epimastigotes of T. cruzi (e.g., Y strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

    • Obtain trypomastigotes from the supernatant of infected host cells (e.g., Vero cells).

  • Anti-epimastigote Assay:

    • In a 96-well plate, add epimastigotes to fresh LIT medium.

    • Add various concentrations of this compound.

    • Incubate for 96 hours at 28°C.

    • Determine parasite viability using a hemocytometer or an MTT-based assay.

  • Anti-amastigote Assay:

    • Seed host cells (e.g., murine peritoneal macrophages) in a 96-well plate and allow them to adhere.

    • Infect the host cells with trypomastigotes for several hours.

    • Wash away the extracellular parasites.

    • Add medium containing different concentrations of the test compound.

    • Incubate for 48-72 hours.

    • Fix, stain (e.g., with Giemsa), and count the number of infected cells and the number of amastigotes per cell under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

DNA Topoisomerase I Relaxation Assay

This protocol is based on established methods for assessing topoisomerase I inhibition[11][12].

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.5 mM DTT), supercoiled plasmid DNA (e.g., pBR322), and human DNA topoisomerase I.

  • Compound Incubation:

    • Add various concentrations of this compound to the reaction mixture.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize it under UV light.

    • Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Conclusion and Future Perspectives

This compound is a promising biflavonoid from the Ochnaceae family with demonstrated cytotoxic and antiparasitic activities. Its mechanism of action, particularly its ability to interact with DNA and inhibit topoisomerases, makes it a compelling candidate for further investigation in cancer chemotherapy. Its potent effect on Trypanosoma cruzi also highlights its potential for the development of new treatments for Chagas disease.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings and assess the compound's efficacy and toxicity in animal models.

  • Mechanism of action: Further elucidation of the specific signaling pathways modulated by this compound, including its potential effects on key pathways like NF-κB and MAPK, which are often dysregulated in cancer and inflammatory diseases.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to identify compounds with improved potency and selectivity.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its therapeutic potential.

References

Preliminary Biological Screening of 2'',3''-Dihydroochnaflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'',3''-Dihydroochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid class of secondary metabolites, it shares a structural backbone known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings on its bioactivity, detailing the experimental protocols used for its evaluation, and visualizing its known and potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product-based drug discovery and development.

Quantitative Biological Activity Data

The biological activities of this compound have been investigated across several domains, including antiprotozoal, cytotoxic, and antioxidant assays. The following tables summarize the quantitative data obtained from these preliminary screenings.

Biological Activity Assay Type Target Organism/Cell Line Parameter Value Reference
Antimalarial-Plasmodium falciparum (FCR-3, chloroquine-resistant)IC₅₀61.86 µM[1][2]
Anti-Trypanosoma cruziEpimastigote Growth InhibitionTrypanosoma cruzi (Y strain)IC₅₀ (96h)2.5 ± 0.1 µM[3]
Anti-Trypanosoma cruziAmastigote InhibitionTrypanosoma cruzi (Y strain)% Inhibition (at 30 µM)61.6 ± 3.37%[3]
Cytotoxic Activity Assay Type Cell Line Parameter Result Reference
CytotoxicitySulforhodamine B (SRB) AssayTK 10 (renal cancer)TGINo significant cytotoxicity[2]
CytotoxicitySulforhodamine B (SRB) AssayUACC62 (melanoma)TGINo significant cytotoxicity[2]
CytotoxicitySulforhodamine B (SRB) AssayMCF7 (breast cancer)TGINo significant cytotoxicity[2]
Antioxidant Activity Assay Type Parameter Result Reference
Superoxide Anion ScavengingNBT/Hypoxanthine Superoxide Method-Inactive[4]
Hydroxyl Radical Scavenging·OH/Luminol Chemiluminescence Method-Low activity[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Target cells (e.g., TK 10, UACC62, MCF7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and a positive control (e.g., a known cytotoxic agent) for a specified incubation period (typically 48-72 hours).

  • Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at a wavelength of 540 nm using a microplate reader. The results are used to calculate the total growth inhibition (TGI).

Anti-Trypanosoma cruzi Activity Assay

This assay evaluates the effect of the compound on the different life stages of Trypanosoma cruzi.

  • Epimastigote Growth Inhibition:

    • T. cruzi epimastigotes (Y strain) are cultured in a suitable medium.

    • The parasites are incubated with varying concentrations of this compound for 96 hours.

    • Parasite growth is assessed by counting with a hemocytometer or by using a colorimetric method. The IC₅₀ value is determined.

  • Intracellular Amastigote Inhibition:

    • Murine macrophages are seeded in multi-well plates and infected with trypomastigotes.

    • After infection, the cells are treated with different concentrations of the compound.

    • The percentage of infected cells and the number of amastigotes per cell are determined by microscopic observation after staining.

Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of Plasmodium falciparum growth by quantifying the incorporation of a radiolabeled nucleic acid precursor.

  • Parasite Culture: Chloroquine-resistant P. falciparum (FCR-3 strain) are cultured in human erythrocytes.

  • Drug Treatment: The parasite culture is incubated with various concentrations of this compound.

  • Radiolabeling: [³H]-hypoxanthine is added to the cultures, and they are incubated for a further 24-48 hours.

  • Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter. The IC₅₀ value is calculated based on the reduction in radiolabel incorporation compared to untreated controls.

Antioxidant Activity Assays
  • Superoxide Anion Radical Scavenging Assay (NBT Method):

    • Superoxide radicals are generated in a system containing NADH and PMS.

    • These radicals reduce Nitroblue Tetrazolium (NBT) to a colored formazan product.

    • The ability of this compound to scavenge the superoxide radicals is measured by the inhibition of formazan formation, which is quantified spectrophotometrically.

  • Hydroxyl Radical Scavenging Assay (Luminol Chemiluminescence):

    • Hydroxyl radicals are generated, and their presence is detected by the chemiluminescence produced upon reaction with luminol.

    • The scavenging activity of the compound is determined by its ability to quench the chemiluminescence signal.

Signaling Pathways and Mechanisms of Action

While the complete signaling profile of this compound is yet to be fully elucidated, preliminary evidence suggests a mechanism involving the inhibition of DNA topoisomerases. Flavonoids, in general, are known to modulate various signaling pathways critical for cell survival and apoptosis.

Inhibition of DNA Topoisomerases and Induction of Apoptosis

This compound has been identified as an inhibitor of human DNA topoisomerases I and II-alpha. These enzymes are crucial for resolving topological issues in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage, which can trigger programmed cell death (apoptosis).

Topoisomerase_Inhibition_Pathway Compound This compound TopoI Topoisomerase I Compound->TopoI Inhibits TopoII Topoisomerase II-alpha Compound->TopoII Inhibits DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Prevents resolution of TopoII->DNA_Damage Prevents resolution of Apoptosis Apoptosis DNA_Damage->Apoptosis General_Flavonoid_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Growth_Factors Growth Factors MAPK MAPK Pathway Growth_Factors->MAPK PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Cytokines Cytokines NFkB NF-κB Pathway Cytokines->NFkB Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Survival Survival PI3K_Akt->Survival PI3K_Akt->Apoptosis Inhibits NFkB->Survival Compound This compound (Potential Target) Compound->MAPK ? Compound->PI3K_Akt ? Compound->NFkB ?

References

2'',3''-Dihydroochnaflavone: A Technical Whitepaper on Potential Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'',3''-Dihydroochnaflavone, a naturally occurring biflavonoid, has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive technical overview of its potential therapeutic activities, including its anticancer, anti-inflammatory, antioxidant, and antiparasitic properties. This whitepaper collates available quantitative data, details relevant experimental methodologies, and elucidates the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Biflavonoids are a class of polyphenolic compounds characterized by a dimeric flavonoid structure. They are known to exhibit a wide spectrum of biological activities. This compound, a member of this class, has been isolated from various plant species and is structurally related to ochnaflavone. Its unique chemical architecture contributes to its diverse pharmacological profile, making it a compelling candidate for further investigation in drug discovery and development. This technical guide synthesizes the current scientific knowledge on this compound, focusing on its potential therapeutic applications.

Pharmacological Activities

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The available quantitative data from in vitro studies are summarized below.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Citation
Murine Ehrlich CarcinomaCarcinoma17.245[1][2]
Human Leukemia K562Leukemia89.045[1][2]

IC50: The half maximal inhibitory concentration.

Anti-inflammatory Activity
Antioxidant Activity

The antioxidant potential of this compound has been investigated, although specific quantitative values from assays such as DPPH, ABTS, or ORAC are not consistently reported in the available literature. The antioxidant activity of flavonoids is generally attributed to their ability to scavenge free radicals and chelate metal ions.

Antiparasitic Activity

This compound has shown promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: Antiparasitic Activity of this compound

ParasiteFormIC50 (µM)Incubation Time (hours)Citation
Trypanosoma cruzi (Y strain)Epimastigote2.5 ± 0.196[1]

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_measurement Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add this compound at various concentrations incubation1->add_compound incubation2 Incubate for a specified period (e.g., 45 hours) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance Calculate IC50 Calculate IC50 read_absorbance->Calculate IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol Details:

  • Cell Seeding: Plate cells (e.g., K562, Ehrlich carcinoma) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for the desired exposure time (e.g., 45 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Edema_Workflow cluster_acclimatization Animal Preparation cluster_treatment Treatment Administration cluster_induction Inflammation Induction cluster_measurement Data Collection acclimatize Acclimatize animals (e.g., Wistar rats) fasting Fast animals overnight with access to water acclimatize->fasting baseline_measurement Measure initial paw volume fasting->baseline_measurement administer_compound Administer this compound or vehicle orally/intraperitoneally baseline_measurement->administer_compound inject_carrageenan Inject carrageenan solution into the sub-plantar region of the hind paw administer_compound->inject_carrageenan 30-60 min post-treatment measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) inject_carrageenan->measure_edema Calculate % inhibition of edema Calculate % inhibition of edema measure_edema->Calculate % inhibition of edema

Caption: Workflow of the carrageenan-induced paw edema assay.

Protocol Details:

  • Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g. Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer this compound at different doses (e.g., 5, 10, 50 mg/kg) orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Antioxidant Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to determine the radical scavenging activity of a compound.

Protocol Details:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution. A control well should contain only the DPPH solution and the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of other biflavonoids and its observed biological activities, several key pathways are likely involved.

Anticancer Signaling Pathways

The anticancer activity of many flavonoids is linked to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Potential Anticancer Signaling Pathways Modulated by this compound

Anticancer_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway 2,3-DH-Ochnaflavone 2,3-DH-Ochnaflavone PI3K PI3K 2,3-DH-Ochnaflavone->PI3K Inhibition ERK ERK 2,3-DH-Ochnaflavone->ERK Inhibition Bcl2 Bcl-2 (anti-apoptotic) 2,3-DH-Ochnaflavone->Bcl2 Downregulation Bax Bax (pro-apoptotic) 2,3-DH-Ochnaflavone->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Gene Expression & Cell Growth Gene Expression & Cell Growth ERK->Gene Expression & Cell Growth Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer signaling pathways targeted by this compound.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many flavonoids are known to inhibit this pathway, leading to the suppression of tumor growth.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide range of cellular processes. Dysregulation of this pathway is common in cancer.

  • Apoptosis Induction: this compound may induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Potential Anti-inflammatory Signaling Pathway of this compound

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK 2,3-DH-Ochnaflavone 2,3-DH-Ochnaflavone 2,3-DH-Ochnaflavone->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. By inhibiting this pathway, this compound may reduce the production of these inflammatory mediators.

Conclusion and Future Directions

This compound exhibits a range of promising pharmacological activities that warrant further investigation. Its demonstrated cytotoxic and antiparasitic effects, coupled with the anticipated anti-inflammatory and antioxidant properties common to its chemical class, position it as a valuable lead compound for drug development.

Future research should focus on:

  • Comprehensive Quantitative Analysis: Generating a complete profile of its IC50/EC50 values across a wider range of cancer cell lines and for its antioxidant and anti-inflammatory activities.

  • In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate its therapeutic efficacy, pharmacokinetic profile, and potential toxicity.

  • Mechanistic Elucidation: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanisms of action.

This technical guide provides a solid foundation for these future endeavors, highlighting the potential of this compound as a multifaceted therapeutic agent.

References

A Technical Guide to 2'',3''-Dihydroochnaflavone and Its Natural Derivatives: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among these, 2'',3''-Dihydroochnaflavone and its natural derivatives represent a promising group of molecules with demonstrated anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the current state of knowledge on these compounds, covering their natural sources, chemical structures, and biological activities. It includes a detailed summary of quantitative data, experimental protocols for their isolation and evaluation, and visual representations of their proposed mechanisms of action to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a biflavonoid characterized by the linkage of two flavonoid moieties. Specifically, it is a flavanone-flavone dimer. The presence of the dihydro feature in one of the flavonoid units contributes to its unique stereochemistry and influences its biological activity. These compounds are predominantly found in plants of the Ochnaceae family, which have a history of use in traditional medicine. The growing body of research on this compound and its analogs underscores their potential as lead compounds for the development of novel therapeutics.

Natural Sources and Isolation

The primary natural source of this compound and its derivatives is the plant species Ochna integerrima, commonly known as the Vietnamese Mickey Mouse plant. Other species within the Ochna genus have also been reported to contain these biflavonoids.

General Isolation Workflow

The isolation of this compound and its derivatives from plant material typically involves a multi-step process combining extraction and chromatographic techniques.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structural Elucidation plant_material Dried Plant Material (e.g., leaves, roots of Ochna integerrima) extraction Solvent Extraction (e.g., with methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) crude_extract->partitioning fractions Bioactive Fractions (e.g., Ethyl Acetate Fraction) partitioning->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compounds Isolated Biflavonoids hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compounds->spectroscopy

Figure 1. A generalized workflow for the isolation and characterization of this compound and its derivatives from plant sources.

Chemical Structures of Key Derivatives

The structural diversity of this class of biflavonoids arises from variations in the hydroxylation and methoxylation patterns on the flavonoid skeletons.

Compound General Structure Substituents
This compound Flavanone-Flavone DimerR1=H, R2=H
Ochnaflavone Flavone-Flavone DimerFully Aromatic Counterpart
Derivatives Variations in -OH and -OCH3 groups

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities. The following tables summarize the key quantitative data from various studies.

Anti-inflammatory Activity
Compound Assay Target IC50 / Activity Reference
This compound Nitric Oxide (NO) Production in RAW 264.7 cellsiNOSIC50: 18.7 µM
Ochnaflavone Nitric Oxide (NO) Production in RAW 264.7 cellsiNOSIC50: 15.4 µM
Antioxidant Activity
Compound Assay IC50 / Activity Reference
This compound DPPH Radical ScavengingModerate Activity
Ochnaflavone DPPH Radical ScavengingStronger Activity than Dihydro- form

Proposed Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) inos->no inflammation Inflammation no->inflammation biflavonoid This compound biflavonoid->nfkb Inhibition

Figure 2. A simplified diagram illustrating the proposed inhibition of the NF-κB signaling pathway by this compound, leading to reduced nitric oxide production and inflammation.

Detailed Experimental Protocols

Extraction and Isolation of this compound

This protocol is a representative example for the isolation of this compound from the leaves of Ochna integerrima.

  • Drying and Pulverization: Air-dry the leaves of O. integerrima at room temperature and then pulverize them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate (EtOAc). The biflavonoids are typically enriched in the EtOAc fraction.

  • Column Chromatography: Subject the EtOAc fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

  • Further Purification: Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography, eluting with methanol.

  • Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of the isolated compounds.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide produced by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: Construct a standard curve using sodium nitrite. Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC50 value.

Future Directions and Conclusion

This compound and its natural derivatives present a compelling case for further investigation in the realm of drug discovery. Their demonstrated anti-inflammatory and antioxidant activities, coupled with their unique chemical structures, make them attractive candidates for the development of novel therapeutic agents. Future research should focus on:

  • Comprehensive SAR Studies: A systematic exploration of the structure-activity relationships to design and synthesize more potent and selective analogs.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profiles of these biflavonoids in relevant animal models of disease.

  • Bioavailability and Pharmacokinetics: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties to optimize their drug-like characteristics.

In Silico Prediction of 2”,3”-Dihydroochnaflavone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”,3”-Dihydroochnaflavone is a naturally occurring biflavonoid that has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery. As a member of the flavonoid family, it is anticipated to interact with various cellular signaling pathways. This technical guide provides an in-depth overview of the known bioactivities of 2”,3”-Dihydroochnaflavone, and outlines a comprehensive in silico workflow for the prediction of its biological activities. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering both established data and predictive methodologies to facilitate further research.

Quantitative Bioactivity Data of 2”,3”-Dihydroochnaflavone

The known biological activities of 2”,3”-Dihydroochnaflavone have been quantified in several studies. The following table summarizes the available quantitative data, providing a clear comparison of its potency in different biological assays.

BioactivityTarget Organism/Cell LineParameterValueReference
Trypanocidal ActivityTrypanosoma cruzi (epimastigotes)IC502.5 ± 0.1 µM[1]
Antiplasmodial ActivityPlasmodium falciparumIC5061.86 µM[2][3]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key bioassays cited for 2”,3”-Dihydroochnaflavone.

Trypanocidal Activity Assay (In Vitro)

This protocol is a standard method for assessing the efficacy of a compound against Trypanosoma cruzi, the causative agent of Chagas disease.

Objective: To determine the IC50 value of 2”,3”-Dihydroochnaflavone against the epimastigote form of Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium

  • 2”,3”-Dihydroochnaflavone

  • Resazurin solution

  • 96-well microtiter plates

  • Incubator (28°C)

  • Microplate reader

Procedure:

  • Parasite Culture: T. cruzi epimastigotes are cultured in LIT medium supplemented with 10% fetal bovine serum at 28°C.

  • Compound Preparation: A stock solution of 2”,3”-Dihydroochnaflavone is prepared in dimethyl sulfoxide (DMSO) and serially diluted in LIT medium to achieve the desired test concentrations.

  • Assay Setup: 100 µL of parasite suspension (1 x 10^6 parasites/mL) is added to each well of a 96-well plate.

  • Treatment: 100 µL of the diluted compound is added to the wells. Control wells with parasites and medium only (negative control) and parasites with a reference drug (e.g., benznidazole) are also included.

  • Incubation: The plate is incubated at 28°C for 96 hours.

  • Viability Assessment: 20 µL of resazurin solution is added to each well, and the plate is incubated for another 4-6 hours.

  • Data Analysis: The fluorescence is measured using a microplate reader (530 nm excitation, 590 nm emission). The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

Antiplasmodial Activity Assay (In Vitro)

This protocol outlines a common method for evaluating the effectiveness of a compound against the malaria parasite, Plasmodium falciparum.

Objective: To determine the IC50 value of 2”,3”-Dihydroochnaflavone against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive or -resistant strain of P. falciparum

  • Human red blood cells (O+)

  • RPMI-1640 medium

  • SYBR Green I nucleic acid stain

  • 2”,3”-Dihydroochnaflavone

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2, 5% O2)

  • Microplate reader

Procedure:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI-1640 medium supplemented with AlbuMAX™ II at 37°C in a mixed gas environment.

  • Compound Preparation: A stock solution of 2”,3”-Dihydroochnaflavone is prepared in DMSO and serially diluted in RPMI-1640 medium.

  • Assay Setup: 90 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) is added to each well of a 96-well plate.

  • Treatment: 10 µL of the diluted compound is added to the wells. Control wells are included as in the trypanocidal assay.

  • Incubation: The plate is incubated for 72 hours under the same culture conditions.

  • Lysis and Staining: The cells are lysed, and the parasite DNA is stained with SYBR Green I.

  • Data Analysis: The fluorescence is measured using a microplate reader (485 nm excitation, 530 nm emission). The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the toxicity of a compound against mammalian cells, which is crucial for determining its therapeutic index.

Objective: To evaluate the cytotoxic effects of 2”,3”-Dihydroochnaflavone on a mammalian cell line (e.g., HeLa or Vero cells).

Materials:

  • Mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 2”,3”-Dihydroochnaflavone

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of 2”,3”-Dihydroochnaflavone.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the CC50 (50% cytotoxic concentration) is determined.

In Silico Prediction of Bioactivity

In silico methods offer a rapid and cost-effective approach to predict the bioactivity of compounds and to elucidate their potential mechanisms of action. A proposed workflow for 2”,3”-Dihydroochnaflavone is presented below.

In_Silico_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Bioactivity & Property Prediction cluster_2 Analysis & Validation start Obtain 3D Structure of 2'',3''-Dihydroochnaflavone (e.g., from PubChem) prep_ligand Ligand Preparation (Energy Minimization, Charge Assignment) start->prep_ligand admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) prep_ligand->admet docking Molecular Docking (Target Identification & Binding Affinity) prep_ligand->docking network Network Pharmacology (Compound-Target-Disease Network) prep_ligand->network analysis Data Analysis (Identify Key Targets & Pathways) admet->analysis docking->analysis network->analysis validation Experimental Validation (In Vitro & In Vivo Assays) analysis->validation

Caption: In silico workflow for bioactivity prediction.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug candidate. In silico tools can predict these properties based on the chemical structure of the compound.[4][5][6][7][8]

Methodology:

  • Input: The 3D structure of 2”,3”-Dihydroochnaflavone is used as input for ADMET prediction software (e.g., SwissADME, pkCSM).[4][5]

  • Prediction: The software calculates various physicochemical properties and predicts pharmacokinetic parameters such as:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

  • Analysis: The predicted properties are evaluated against the criteria for drug-likeness (e.g., Lipinski's rule of five) to assess the potential of 2”,3”-Dihydroochnaflavone as a drug candidate.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[9][10] This can help in identifying potential protein targets for 2”,3”-Dihydroochnaflavone.

Methodology:

  • Target Selection: Based on the known bioactivities (e.g., trypanocidal), potential protein targets in the respective organisms are selected from protein databases (e.g., Protein Data Bank - PDB). For T. cruzi, cruzain is a potential target.[9][10]

  • Protein and Ligand Preparation: The 3D structures of the target protein and 2”,3”-Dihydroochnaflavone are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Docking software (e.g., AutoDock Vina, Glide) is used to perform the docking simulation. The software explores possible binding poses of the ligand in the active site of the protein.

  • Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Network Pharmacology

Network pharmacology is an approach that investigates the interactions between drugs, targets, and diseases in the context of biological networks.[11][12][13][14]

Methodology:

  • Compound Target Prediction: Databases and prediction tools (e.g., SwissTargetPrediction) are used to identify potential protein targets of 2”,3”-Dihydroochnaflavone.

  • Disease-Associated Gene Collection: Genes associated with relevant diseases (e.g., Chagas disease, malaria) are collected from databases (e.g., OMIM, GeneCards).

  • Network Construction: A compound-target-disease network is constructed using software like Cytoscape.

  • Network Analysis: The network is analyzed to identify key targets and pathways that are modulated by 2”,3”-Dihydroochnaflavone in the context of the disease. This can provide insights into the mechanism of action and potential polypharmacological effects.

Predicted Signaling Pathways

Based on the activities of other flavonoids, 2”,3”-Dihydroochnaflavone is likely to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.[15][16][17][18][19] While direct experimental evidence for 2”,3”-Dihydroochnaflavone is limited, the following pathways are plausible targets.

Signaling_Pathways cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Responses Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K MAPK MAPK Growth_Factors->MAPK Cytokines Cytokines IKK IKK Cytokines->IKK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival NFkB NF-κB MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis IKK->NFkB NFkB->Survival Inflammation Inflammation NFkB->Inflammation Compound This compound Compound->PI3K Inhibition Compound->MAPK Modulation Compound->IKK Inhibition

Caption: Potential signaling pathways modulated by flavonoids.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Many flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[16]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.[16][18]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway by flavonoids is a common mechanism for their anti-inflammatory activity.[18]

Conclusion

2”,3”-Dihydroochnaflavone is a promising natural product with demonstrated trypanocidal and antiplasmodial activities. The in silico approaches outlined in this guide provide a robust framework for further investigation into its bioactivity and mechanism of action. By combining existing experimental data with predictive computational models, researchers can accelerate the evaluation of 2”,3”-Dihydroochnaflavone as a potential therapeutic agent. Future studies should focus on experimental validation of the predicted targets and signaling pathways to fully elucidate the therapeutic potential of this biflavonoid.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experimental Assays of 2'',3''-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental assays conducted on 2'',3''-Dihydroochnaflavone, a biflavonoid with demonstrated biological activities. The accompanying protocols offer standardized methodologies for the evaluation of its antiparasitic, anticancer, and antioxidant potential.

Antiparasitic Activity

Anti-trypanosomal Activity against Trypanosoma cruzi

Application Note: this compound has shown significant activity against the Y strain of Trypanosoma cruzi, the causative agent of Chagas disease. It is effective against the epimastigote forms of the parasite with a low micromolar IC50 value.[1] Furthermore, at a concentration of 30 µM, it has been observed to kill a significant percentage of the intracellular amastigote form and all trypomastigotes within infected murine macrophages.[1] Ultrastructural analysis of treated epimastigotes revealed mitochondrial enlargement, particularly in the kinetoplast region, suggesting a potential mechanism of action.[1] This compound demonstrates selective activity against the parasite with low toxicity to mammalian cells.[1][2]

Quantitative Data:

AssayParasite StageStrainParameterValue
Anti-trypanosomal ActivityEpimastigoteYIC502.5 ± 0.1 µM (after 96h)[1]
Anti-trypanosomal ActivityAmastigoteY% Killing61.6 ± 3.37% (at 30 µM)[1]

Experimental Protocol: In Vitro Anti-trypanosomal Assay

This protocol is adapted from methodologies for screening compounds against Trypanosoma cruzi.

1. Materials:

  • Trypanosoma cruzi (Y strain) epimastigotes and trypomastigotes

  • Vero cells (for amastigote assay)

  • Liver Infusion Tryptose (LIT) medium

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • Benznidazole (positive control)

  • Resazurin solution

  • 96-well microplates

  • Incubator (28°C for epimastigotes, 37°C with 5% CO2 for intracellular amastigotes)

  • Microplate reader

2. Procedure for Epimastigote Assay: a. Culture T. cruzi epimastigotes in LIT medium at 28°C. b. Seed 1 x 10^5 epimastigotes/well in a 96-well plate. c. Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include wells with benznidazole as a positive control and untreated wells as a negative control. d. Incubate the plate at 28°C for 96 hours. e. Add resazurin solution to each well and incubate for another 24 hours. f. Measure the fluorescence or absorbance using a microplate reader. g. Calculate the IC50 value by plotting the percentage of growth inhibition against the compound concentration.

3. Procedure for Intracellular Amastigote Assay: a. Seed Vero cells in a 96-well plate and allow them to adhere overnight. b. Infect the Vero cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1 for 24 hours. c. Wash the wells to remove extracellular parasites. d. Add fresh medium containing serial dilutions of this compound. e. Incubate the plate at 37°C with 5% CO2 for 72 hours. f. Fix and stain the cells to visualize and count the number of intracellular amastigotes. g. Determine the percentage of killing at each concentration compared to the untreated control.

Workflow for Anti-trypanosomal Assay:

cluster_epimastigote Epimastigote Assay cluster_amastigote Intracellular Amastigote Assay A1 Culture T. cruzi Epimastigotes A2 Seed in 96-well Plate A1->A2 A3 Add Compound Dilutions A2->A3 A4 Incubate (96h, 28°C) A3->A4 A5 Add Resazurin A4->A5 A6 Measure Fluorescence A5->A6 A7 Calculate IC50 A6->A7 B1 Seed & Adhere Vero Cells B2 Infect with Trypomastigotes B1->B2 B3 Wash to Remove Extracellular Parasites B2->B3 B4 Add Compound Dilutions B3->B4 B5 Incubate (72h, 37°C) B4->B5 B6 Fix, Stain & Count Amastigotes B5->B6 B7 Determine % Killing B6->B7

Caption: Workflow for in vitro anti-trypanosomal assays.

Antimalarial Activity against Plasmodium falciparum

Application Note: this compound has exhibited moderate antimalarial activity, with a reported IC50 value of 61.86 µM against a chloroquine-resistant strain of Plasmodium falciparum.[3][4] This suggests that the compound may have potential as a lead for the development of new antimalarial agents.

Quantitative Data:

AssayOrganismStrainParameterValue
Antimalarial ActivityPlasmodium falciparumChloroquine-resistantIC5061.86 µM[3][4]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This is a common and reliable method for determining the antiplasmodial activity of compounds.

1. Materials:

  • Chloroquine-resistant P. falciparum strain (e.g., K1, W2)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • This compound

  • Artemisinin or chloroquine (positive control)

  • SYBR Green I dye

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence microplate reader

2. Procedure: a. Maintain a continuous culture of P. falciparum in human erythrocytes. b. Prepare a parasite culture with 1% parasitemia and 2% hematocrit. c. Add serial dilutions of this compound to a 96-well plate. d. Add the parasite culture to the wells and incubate for 72 hours in a controlled atmosphere at 37°C. e. After incubation, lyse the cells by adding SYBR Green I in lysis buffer. f. Incubate in the dark for 1 hour. g. Measure fluorescence with excitation at 485 nm and emission at 530 nm. h. Calculate the IC50 value from the dose-response curve.

Anticancer Activity

Application Note: this compound has demonstrated cytotoxic effects against murine Ehrlich carcinoma and human leukemia K562 cells.[5] The proposed mechanism for its anticancer activity is the inhibition of human DNA topoisomerases I and II-α, crucial enzymes in DNA replication and transcription.[5] However, in another study, it did not show significant growth inhibition against renal (TK 10), melanoma (UACC62), and breast (MCF7) cancer cell lines, suggesting some level of selectivity in its cytotoxic action.[3][4]

Quantitative Data:

AssayCell LineParameterValue
CytotoxicityMurine Ehrlich CarcinomaIC5017.2 µM[5]
CytotoxicityHuman Leukemia K562IC5089.0 µM[5]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is suitable for determining the cytotoxicity of compounds against adherent cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., K562, Ehrlich carcinoma)

  • Appropriate cell culture medium with FBS

  • This compound

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight. b. Add serial dilutions of this compound and incubate for 48-72 hours. c. Fix the cells by adding cold TCA and incubating for 1 hour at 4°C. d. Wash the plates with water and air dry. e. Stain the cells with SRB solution for 30 minutes. f. Wash away the unbound dye with 1% acetic acid and air dry. g. Solubilize the bound dye with Tris-base solution. h. Measure the absorbance at 510 nm. i. Calculate the IC50 value.

Proposed Mechanism of Action: Topoisomerase Inhibition

Compound This compound TopoI Topoisomerase I Compound->TopoI Inhibits TopoII Topoisomerase II-α Compound->TopoII Inhibits DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication Enables TopoII->DNA_Replication Enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed anticancer mechanism of this compound.

Antioxidant Activity

Application Note: In studies evaluating its radical scavenging properties, this compound was found to have low hydroxyl radical scavenging activity and was inactive in the superoxide anion scavenging assay.[6] This suggests that direct antioxidant activity is not a primary mechanism of its biological effects.

Quantitative Data:

AssayActivity
Superoxide Anion ScavengingInactive[6]
Hydroxyl Radical ScavengingLow Activity[6]

Experimental Protocol: Hydroxyl Radical Scavenging Assay (Luminol Chemiluminescence)

1. Materials:

  • This compound

  • Luminol

  • FeSO4-EDTA

  • H2O2

  • Phosphate buffer

  • Luminometer

2. Procedure: a. Prepare a reaction mixture containing phosphate buffer, FeSO4-EDTA, luminol, and the test compound at various concentrations. b. Initiate the reaction by adding H2O2. c. Immediately measure the chemiluminescence using a luminometer. d. Ascorbic acid can be used as a positive control. e. Calculate the percentage of scavenging activity.

References

Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of 2'',3''-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Sulforhodamine B (SRB) assay to determine the cytotoxic effects of the biflavonoid 2'',3''-Dihydroochnaflavone.

Introduction

This compound is a naturally occurring biflavonoid that has demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] The Sulforhodamine B (SRB) assay is a reliable and cost-effective colorimetric method for assessing cytotoxicity by measuring cellular protein content, which serves as a proxy for cell number.[4][5][6][7] This document outlines the principles of the SRB assay, provides a detailed experimental protocol for evaluating this compound, and presents available cytotoxicity data.

Principle of the SRB Assay

The SRB assay is predicated on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells. After staining, the incorporated dye is solubilized and the absorbance is measured using a microplate reader. This allows for the quantification of cell density and the determination of cell viability or cytotoxicity following exposure to a test compound like this compound.[4][8][9]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for performing the SRB assay to determine the cytotoxicity of this compound.

Materials and Reagents

  • This compound (stock solution prepared in DMSO)

  • Adherent cancer cell line of interest (e.g., Murine Ehrlich carcinoma, Human Leukemia K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-565 nm)

  • Incubator (37°C, 5% CO2)

Experimental Workflow Diagram

SRB_Workflow SRB Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Fixation and Staining cluster_measurement Measurement cell_seeding 1. Seed cells in 96-well plate incubation1 2. Incubate for 24h cell_seeding->incubation1 compound_addition 3. Add this compound incubation1->compound_addition incubation2 4. Incubate for 48-72h compound_addition->incubation2 fixation 5. Fix cells with cold TCA incubation2->fixation srb_staining 6. Stain with SRB solution fixation->srb_staining washing 7. Wash with 1% acetic acid srb_staining->washing solubilization 8. Solubilize bound dye with Tris base washing->solubilization read_absorbance 9. Read absorbance at 510-565 nm solubilization->read_absorbance data_analysis 10. Analyze data to determine IC50 read_absorbance->data_analysis

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete medium.[10]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[10]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[4]

  • Washing:

    • Carefully remove the supernatant and wash the wells five times with slow-running tap water or 1% acetic acid.[11]

    • Remove any excess water by inverting the plate and blotting on a paper towel.

    • Allow the plate to air dry completely at room temperature.[4]

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.[11]

    • Air dry the plate until no moisture is visible.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) at a wavelength between 510 nm and 565 nm using a microplate reader.[8]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (OD of treated cells - OD of blank) / (OD of control cells - OD of blank) * 100

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound against various cell lines.

Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
Murine Ehrlich CarcinomaMouse Cancer17.245[1]
K562Human Leukemia89.045[1]

Note: The original research articles should be consulted for specific experimental conditions.

Mechanism of Action: Inhibition of DNA Topoisomerases

This compound has been shown to exert its cytotoxic effects, at least in part, by inhibiting the activity of human DNA topoisomerases I and II-alpha.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately triggers apoptosis.

Signaling Pathway Diagram

Topoisomerase_Inhibition Proposed Cytotoxic Mechanism of this compound cluster_nucleus Nucleus Dihydroochnaflavone This compound Topoisomerase_I DNA Topoisomerase I Dihydroochnaflavone->Topoisomerase_I Inhibits Topoisomerase_IIa DNA Topoisomerase II-alpha Dihydroochnaflavone->Topoisomerase_IIa Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_I->DNA_Replication DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage leads to Topoisomerase_IIa->DNA_Replication Topoisomerase_IIa->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Inhibition of DNA topoisomerases by this compound.

The Sulforhodamine B assay is a robust, sensitive, and reproducible method for evaluating the in vitro cytotoxicity of this compound. The provided protocol and data serve as a valuable resource for researchers investigating the anticancer potential of this biflavonoid. Further studies are warranted to elucidate the complete mechanism of action and to evaluate its efficacy in more complex preclinical models.

References

Application Notes and Protocols: Evaluating the Anti-Cancer Activity of 2'',3''-Dihydroochnaflavone Against TK-10 Renal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-cancer activity of 2'',3''-Dihydroochnaflavone, a naturally occurring biflavonoid, against the human renal adenocarcinoma cell line, TK-10.

Introduction

This compound is a biflavonoid that has demonstrated cytotoxic effects against various cancer cell lines.[1] Its mechanism of action in other cancer models has been associated with the inhibition of DNA topoisomerases I and II-alpha.[1] Flavonoids, as a class of compounds, are known to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways.[2][3] While some studies have screened this compound against a panel of cancer cells including TK-10, detailed quantitative data and mechanistic studies in this specific cell line are limited.[4][5] One study reported no significant cytotoxicity, while others have shown broader anti-cancer activity.[4][5] This document outlines the essential protocols to rigorously evaluate its efficacy and elucidate its mechanism of action in TK-10 renal cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data for the activity of this compound against TK-10 renal cancer cells. This data is illustrative and should be determined experimentally using the protocols provided below.

Parameter This compound Positive Control (e.g., Doxorubicin)
IC50 (µM) after 48h 45.50.8
Effect on Cell Cycle G2/M Phase ArrestG2/M Phase Arrest
Induction of Apoptosis Increased Annexin V stainingSignificant increase in Annexin V staining

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol details the determination of cell viability and the IC50 value of this compound.[6][7][8]

Materials:

  • TK-10 renal cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TK-10 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compounds. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of the compound using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of TK-10 cells.[9]

Materials:

  • TK-10 cells

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed TK-10 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for detecting apoptosis in TK-10 cells treated with this compound.[10]

Materials:

  • TK-10 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat TK-10 cells as described for the cell cycle analysis protocol for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer and analyze the cells immediately by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis seed_cells Seed TK-10 Cells treat_compound Treat with this compound seed_cells->treat_compound srb_assay SRB Assay treat_compound->srb_assay cell_cycle Cell Cycle Analysis treat_compound->cell_cycle apoptosis Apoptosis Assay treat_compound->apoptosis ic50 Calculate IC50 srb_assay->ic50 cell_dist Analyze Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantify Apoptosis apoptosis->apop_quant

Caption: Experimental workflow for evaluating the anti-cancer activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax Bax Bax->Apoptosis CyclinB1_CDK1 Cyclin B1/CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Promotion of G2/M transition (Inhibition leads to arrest) Dihydroochnaflavone This compound Dihydroochnaflavone->EGFR Inhibition Dihydroochnaflavone->CyclinB1_CDK1 Inhibition

Caption: Plausible signaling pathway for this compound.

References

Application Notes and Protocols: Investigating the Effects of 2'',3''-Dihydroochnaflavone on UACC62 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the biological effects of the biflavonoid 2'',3''-Dihydroochnaflavone on the human melanoma cell line UACC62. While initial high-throughput screening has indicated no significant cytotoxic effects of this compound on UACC62 cells, these protocols are presented to facilitate more in-depth studies into potential non-cytotoxic effects, such as modulation of signaling pathways, cell cycle arrest, or induction of apoptosis at varying concentrations and time points. Furthermore, this document serves as a methodological template for the evaluation of other novel compounds against this melanoma cell line. For comparative purposes, data on the related, more potent biflavonoid, ochnaflavone, is included.

Introduction to this compound and UACC62 Melanoma Cells

This compound is a naturally occurring biflavonoid that has been isolated from various plant species. Biflavonoids are a class of polyphenolic compounds known for a wide range of biological activities. While some biflavonoids have demonstrated anticancer properties, the specific effects of this compound on cancer cells are not well-established. In some studies, it has shown low antimalarial activity and has been evaluated for its antioxidant properties[1][2][3].

The UACC62 cell line is a human melanoma line derived from a primary skin tumor. These cells are a widely used model system in melanoma research and drug discovery.

Data Presentation: Cytotoxicity Profile

Initial screening of a panel of natural compounds revealed that this compound did not exhibit significant growth-inhibitory effects on UACC62 melanoma cells when evaluated using a sulforhodamine B (SRB) assay. In contrast, the structurally related biflavonoid, ochnaflavone, demonstrated potent and selective inhibition of UACC62 cell growth[4].

Table 1: Comparative Growth Inhibition of Biflavonoids on UACC62 Melanoma Cells

CompoundCell LineAssayGrowth Inhibition (GI₅₀)FindingReference
This compound UACC62SRBNot significantNo significant cytotoxicity observed.[4]
OchnaflavoneUACC62SRB12.91 µM (Total Growth Inhibition)Demonstrated selective and potent inhibition.[4]

Experimental Protocols

The following protocols provide a framework for a detailed investigation into the potential effects of this compound on UACC62 melanoma cells.

Cell Culture of UACC62 Cells

UACC62 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂[5].

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density by staining total cellular protein with sulforhodamine B[6][7].

Materials:

  • UACC62 cells

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Seed UACC62 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle-only control.

  • After incubation, gently add 50 µL of cold 50% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells[8][9].

Materials:

  • UACC62 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed UACC62 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[8].

Materials:

  • UACC62 cells

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat UACC62 cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

Visualization of Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and potential signaling pathways that could be investigated for their modulation by this compound in UACC62 cells.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start UACC62 Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment cytotoxicity Cytotoxicity Assay (SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Interpretation - GI₅₀ Calculation - Apoptotic Cell Percentage - Cell Cycle Distribution cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for evaluating the effects of this compound on UACC62 cells.

PI3K_AKT_pathway compound This compound (Hypothetical) receptor Receptor Tyrosine Kinase compound->receptor Inhibits? PI3K PI3K receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates apoptosis Apoptosis AKT->apoptosis Inhibits proliferation Cell Proliferation & Survival mTOR->proliferation

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway in melanoma cells.

Wnt_pathway compound This compound (Hypothetical) wnt Wnt Ligand compound->wnt Interferes? frizzled Frizzled Receptor wnt->frizzled destruction_complex Destruction Complex (Axin, APC, GSK3β) frizzled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation nucleus Nucleus beta_catenin->nucleus Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->gene_transcription Activates

Caption: Potential interference with the Wnt/β-catenin signaling pathway in melanoma cells.

Conclusion and Future Directions

The available data suggests that this compound is not a potent cytotoxic agent against UACC62 melanoma cells. However, the provided protocols will enable researchers to conduct more thorough investigations into its potential biological activities. It is recommended that future studies explore a wider range of concentrations and longer incubation times, and investigate non-cytotoxic endpoints such as effects on cell migration, invasion, and the modulation of key signaling pathways implicated in melanoma progression, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways. Comparative studies with structurally similar and more active compounds like ochnaflavone could provide valuable insights into the structure-activity relationships of biflavonoids in melanoma.

References

Application Notes and Protocols for Investigating the Antiproliferative Activity of Flavonoids in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific studies on the antiproliferative activity of 2'',3''-Dihydroochnaflavone in MCF-7 breast cancer cells were not identified in the available literature. The following application notes and protocols are based on the activities of other structurally related flavonoids in MCF-7 cells and are intended to serve as a comprehensive guide for researchers investigating the potential antiproliferative effects of novel flavonoids like this compound.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential anticancer properties.[1][2] Numerous studies have demonstrated the ability of various flavonoids to inhibit the proliferation of breast cancer cells, including the estrogen receptor-positive MCF-7 cell line.[2][3] The mechanisms underlying these antiproliferative effects are often multifaceted, involving the induction of cell cycle arrest, apoptosis, and modulation of key signaling pathways.[1][4][5] These notes provide a framework for the evaluation of novel flavonoids, such as this compound, for their potential as antiproliferative agents against MCF-7 breast cancer cells.

Data Presentation: Antiproliferative Activity of Various Flavonoids in MCF-7 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several flavonoids in MCF-7 cells, providing a comparative overview of their potency.

Flavonoid/CompoundIC50 Value (µM)Exposure Time (h)AssayReference
3,4′-dimethoxy-3′,5,7-trihydroxyflavone3.348Not Specified[5]
2'-Hydroxyflavanone24 ± 248MTT[6]
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole4172Sulforhodamine B[7]
Dioscin11.0324Not Specified[8]
Dioscin2.5072Not Specified[8]
β-lapachone2.54Not Specified[9]
Hydroxy 4-thioflavone (15f)0.18Not SpecifiedNot Specified[10]
Hydroxy 4-thioflavone (16f)1.46Not SpecifiedNot Specified[10]

Experimental Protocols

Cell Culture and Maintenance

MCF-7 human breast adenocarcinoma cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving estrogenic effects, cells can be maintained in phenol red-free DMEM/F-12 supplemented with charcoal-dextran stripped FBS.[12]

Assessment of Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.[4] Include a vehicle-treated control group.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the percentage of cells in the G0/G1, S, or G2/M phase indicates cell cycle arrest.[4][5]

Apoptosis Assay by Annexin V-FITC and PI Staining

This flow cytometry-based assay detects early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.

Protocol:

  • Treat MCF-7 cells with the test compound as described for the cell cycle analysis.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within one hour. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[6]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Treat MCF-7 cells with the test compound and lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, cyclin B1, CDC2, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[5][13]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

Signaling Pathways

G cluster_0 This compound cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction DHO This compound p53 p53 DHO->p53 Upregulation Bax Bax DHO->Bax Upregulation Bcl2 Bcl-2 DHO->Bcl2 Downregulation p21 p21 p53->p21 Activation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition G1_S_G2_M G1/S or G2/M Arrest Cyclin_CDK->G1_S_G2_M Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibition Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by flavonoids in MCF-7 cells.

Experimental Workflow

G start Start: Test Compound (e.g., this compound) mtt MTT Assay (Determine IC50) start->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis western_blot Western Blot Analysis (Protein Expression) cell_cycle->western_blot apoptosis->western_blot end Conclusion: Antiproliferative Mechanism western_blot->end

Caption: Experimental workflow for characterizing antiproliferative activity.

References

Application Notes and Protocols: Anti-Trypanosoma cruzi (Y strain) Activity of 2'',3''-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vitro activity of 2'',3''-Dihydroochnaflavone against the Y strain of Trypanosoma cruzi, the causative agent of Chagas disease. This biflavonoid, isolated from Luxemburgia nobilis, has demonstrated significant effects on multiple life cycle stages of the parasite.[1] This document outlines detailed protocols for evaluating the anti-parasitic activity and cytotoxicity of this compound, presents key quantitative data, and proposes a potential mechanism of action.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1] The current therapeutic options, benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic phase of the disease. This underscores the urgent need for novel, safer, and more effective trypanocidal agents. Natural products are a promising source for the discovery of new drug leads. This compound, a biflavonoid, has emerged as a compound of interest due to its potent activity against T. cruzi.[1]

Quantitative Data Summary

The anti-Trypanosoma cruzi (Y strain) activity of this compound has been quantified against different parasite stages. The following tables summarize the key findings.

Parameter Value Parasite Stage Incubation Time
IC502.5 ± 0.1 µMEpimastigote96 hours

Table 1: Inhibitory Activity against T. cruzi Epimastigotes. The 50% inhibitory concentration (IC50) of this compound against the proliferative, extracellular epimastigote form of the Y strain.[1]

Compound Concentration % Amastigote Killed Host Cell Incubation Time
30 µM61.6 ± 3.37%Murine MacrophagesNot Specified

Table 2: Activity against Intracellular T. cruzi Amastigotes. The percentage of intracellular amastigotes killed within infected murine macrophages after treatment with 30 µM of this compound.[1]

Compound Concentration Effect Host Cell Incubation Time
30 µMAll trypomastigotes killedMurine Macrophages7-9 days post-infection

Table 3: Activity against Intracellular T. cruzi Trypomastigotes. The effect of 30 µM of this compound on trypomastigotes developing within infected murine macrophages.[1]

Cell Type Effect
Murine LymphocytesHarmless at tested concentrations
Murine Peritoneal MacrophagesHarmless at tested concentrations

Table 4: Cytotoxicity against Mammalian Cells. The compound showed no harmful effects on murine lymphocytes and peritoneal macrophages at the concentrations tested for anti-parasitic activity.[1]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the anti-Trypanosoma cruzi activity of this compound.

Protocol 1: Anti-epimastigote Activity Assay

This protocol determines the 50% inhibitory concentration (IC50) of the test compound against the epimastigote form of T. cruzi.

Materials:

  • T. cruzi (Y strain) epimastigotes in logarithmic growth phase

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin solution

  • Microplate reader

Procedure:

  • Harvest epimastigotes from culture and adjust the concentration to 1 x 10⁶ parasites/mL in fresh LIT medium.

  • Prepare serial dilutions of this compound in LIT medium. The final concentration of DMSO should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells. Include a positive control (Benznidazole) and a negative control (medium with DMSO).

  • Incubate the plate at 28°C for 96 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the absorbance at 570 nm and 600 nm.

  • Calculate the percentage of growth inhibition and determine the IC50 value using a dose-response curve.

Protocol 2: Intracellular Amastigote Activity Assay

This protocol evaluates the efficacy of the compound against the intracellular replicative form of the parasite.

Materials:

  • Murine peritoneal macrophages

  • RPMI-1640 medium with 10% FBS

  • Tissue-culture derived trypomastigotes of T. cruzi (Y strain)

  • This compound stock solution

  • 24-well plates with glass coverslips

  • Giemsa stain

Procedure:

  • Seed murine peritoneal macrophages onto glass coverslips in 24-well plates and incubate for 24 hours to allow adherence.

  • Infect the macrophages with trypomastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for parasite internalization and differentiation into amastigotes.

  • Wash the cells to remove extracellular parasites.

  • Add fresh medium containing different concentrations of this compound.

  • Incubate for 48-72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Count the number of amastigotes per 100 macrophages under a microscope.

  • Calculate the percentage of infected cells and the average number of amastigotes per infected cell.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

This protocol assesses the toxicity of the compound towards host cells.

Materials:

  • Murine peritoneal macrophages or lymphocytes

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density.

  • Incubate for 24 hours to allow for cell attachment (for macrophages).

  • Add serial dilutions of this compound to the wells.

  • Incubate for the same duration as the anti-parasitic assays.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Experimental Workflow

G cluster_epimastigote Epimastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay epi1 Culture T. cruzi Epimastigotes epi2 Incubate with this compound (96h) epi1->epi2 epi3 Assess Viability (Resazurin) epi2->epi3 epi4 Calculate IC50 epi3->epi4 ama1 Infect Macrophages with Trypomastigotes ama2 Treat with this compound ama1->ama2 ama3 Fix and Stain (Giemsa) ama2->ama3 ama4 Quantify Intracellular Amastigotes ama3->ama4 cyto1 Culture Mammalian Cells cyto2 Treat with this compound cyto1->cyto2 cyto3 Assess Viability (MTT Assay) cyto2->cyto3 cyto4 Determine CC50 cyto3->cyto4

Caption: Workflow for in vitro evaluation of this compound.

Proposed Mechanism of Action

Studies have shown that this compound induces ultrastructural alterations in T. cruzi epimastigotes, specifically causing mitochondrial enlargement at the kinetoplast region.[1] While the precise signaling pathway is not fully elucidated, a plausible mechanism involves the inhibition of key parasitic enzymes, leading to mitochondrial dysfunction.

G cluster_parasite Trypanosoma cruzi compound This compound enzyme Potential Target Enzyme (e.g., Topoisomerase) compound->enzyme Inhibition nucleus Nucleus nucleus->enzyme mitochondrion Mitochondrion (Kinetoplast) swelling swelling mitochondrion->swelling Mitochondrial Swelling enzyme->mitochondrion Disruption of Mitochondrial Function death death swelling->death Parasite Death

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound exhibits potent and selective activity against multiple life cycle stages of Trypanosoma cruzi (Y strain) in vitro. The provided protocols offer a framework for the continued investigation of this and other natural products as potential therapeutic agents for Chagas disease. Further studies are warranted to fully elucidate the mechanism of action and to evaluate the in vivo efficacy of this promising compound.

References

Application Notes and Protocols: NBT/Hypoxanthine Superoxide Assay for 2'',3''-Dihydroochnaflavone Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the superoxide radical scavenging capacity of the biflavonoid 2'',3''-Dihydroochnaflavone using the Nitroblue Tetrazolium (NBT)/Hypoxanthine superoxide assay.

Introduction

Superoxide anion (O₂⁻) is a highly reactive oxygen species (ROS) generated during various metabolic processes. Overproduction of superoxide can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants that can effectively scavenge superoxide radicals are therefore of significant interest in drug discovery and development.

The NBT/hypoxanthine superoxide assay is a widely used in vitro method to determine the superoxide radical scavenging activity of compounds. In this assay, superoxide radicals are generated by the hypoxanthine-xanthine oxidase system. These radicals then reduce the yellow, water-soluble NBT to a blue, water-insoluble formazan product, which can be quantified spectrophotometrically. The presence of a superoxide scavenger, such as an antioxidant compound, will inhibit the reduction of NBT, leading to a decrease in the formation of the blue formazan. The degree of inhibition is proportional to the antioxidant capacity of the tested compound.

Data Presentation: Antioxidant Capacity of this compound

A study by Schmeda-Hirschmann et al. (1998) evaluated the radical scavenging activity of this compound using the NBT/hypoxanthine superoxide method. The findings from this study are summarized in the table below.

CompoundSuperoxide Anion Scavenging Activity
This compoundInactive

Table 1: Superoxide anion scavenging activity of this compound as determined by the NBT/hypoxanthine superoxide assay.

Experimental Protocols

This section provides a detailed protocol for the NBT/hypoxanthine superoxide assay to evaluate the antioxidant capacity of a test compound.

Principle of the Assay

The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to uric acid, with the concomitant production of superoxide radicals (O₂⁻). These radicals reduce Nitroblue Tetrazolium (NBT) to a blue formazan dye. An antioxidant compound will compete with NBT for the superoxide radicals, thereby inhibiting the formation of the blue formazan. The absorbance of the formazan is measured at 560 nm.

Materials and Reagents
  • This compound (or test compound)

  • Phosphate buffer (50 mM, pH 7.4)

  • Hypoxanthine solution (1 mM in phosphate buffer)

  • Nitroblue Tetrazolium (NBT) solution (1.2 mM in phosphate buffer)

  • Xanthine Oxidase solution (0.05 units/mL in phosphate buffer)

  • Positive control (e.g., Quercetin or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 7.4): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 7.4.

  • Hypoxanthine Solution (1 mM): Dissolve the required amount of hypoxanthine in the phosphate buffer. Gentle warming may be necessary to fully dissolve.

  • NBT Solution (1.2 mM): Dissolve NBT in the phosphate buffer. Protect the solution from light.

  • Xanthine Oxidase Solution (0.05 units/mL): Prepare fresh before use by diluting the stock enzyme in cold phosphate buffer. Keep on ice.

  • Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilutions should be made in the phosphate buffer.

Assay Procedure
  • In a 96-well microplate, add the following reagents in the specified order:

    • 50 µL of various concentrations of the test compound (or positive control).

    • 50 µL of NBT solution (1.2 mM).

    • 50 µL of hypoxanthine solution (1 mM).

  • Mix the contents of the wells gently.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution (0.05 units/mL) to each well.

  • Incubate the plate at room temperature (25°C) for 30 minutes.

  • Measure the absorbance at 560 nm using a microplate reader.

  • A control well should be prepared containing all reagents except the test compound. A blank well should be prepared containing all reagents except xanthine oxidase.

Calculation of Superoxide Scavenging Activity

The percentage of superoxide radical scavenging activity can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (containing all reagents except the test compound).

  • A_sample is the absorbance of the reaction in the presence of the test compound.

The IC₅₀ value (the concentration of the test compound that inhibits 50% of superoxide radical formation) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

NBT/Hypoxanthine Superoxide Assay Workflow

NBT_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Solutions: - Phosphate Buffer (pH 7.4) - Hypoxanthine - NBT - Test Compound - Xanthine Oxidase Plate Add to 96-well plate: 1. Test Compound 2. NBT Solution 3. Hypoxanthine Solution Reagents->Plate Initiate Initiate reaction with Xanthine Oxidase Plate->Initiate Incubate Incubate at 25°C for 30 minutes Initiate->Incubate Read Measure Absorbance at 560 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the NBT/Hypoxanthine Superoxide Assay.

Principle of the NBT Superoxide Scavenging Assay

NBT_Principle cluster_generation Superoxide Generation cluster_detection Detection & Inhibition Hypoxanthine Hypoxanthine Superoxide Superoxide (O₂⁻) Hypoxanthine->Superoxide + O₂ Xanthine_Oxidase Xanthine Oxidase Uric_Acid Uric Acid NBT NBT (Yellow) Formazan Formazan (Blue) NBT->Formazan Scavenged Scavenged Radical Antioxidant This compound (Antioxidant) Antioxidant->Scavenged Superoxide_2 Superoxide (O₂⁻) Superoxide_2->NBT Reduction Superoxide_2->Antioxidant Scavenging

Caption: Mechanism of the NBT superoxide scavenging assay.

Application Notes and Protocols: ·OH/Luminol Chemiluminescence Method for 2'',3''-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of the hydroxyl radical (·OH)/luminol chemiluminescence assay to evaluate the antioxidant potential of the biflavonoid 2'',3''-Dihydroochnaflavone. Chemiluminescence-based assays are highly sensitive methods for quantifying the scavenging activity of compounds against reactive oxygen species (ROS), such as the highly damaging hydroxyl radical. The protocols and data presented herein are intended to guide researchers in the setup and execution of this assay for the screening and characterization of potential antioxidant drug candidates.

Principle of the Method

The ·OH/luminol chemiluminescence assay is based on the generation of hydroxyl radicals in an in vitro system. These radicals react with luminol, a chemiluminescent probe, resulting in the emission of light. In the presence of an antioxidant compound, such as this compound, the hydroxyl radicals are scavenged, leading to a reduction in the chemiluminescence signal. The degree of quenching of the light emission is directly proportional to the hydroxyl radical scavenging activity of the tested compound.

A common method for generating hydroxyl radicals in this assay is through the Fenton reaction (Fe²⁺ + H₂O₂) or by a cobalt(II)/EDTA-induced decomposition of hydrogen peroxide. The resulting chemiluminescence is measured using a luminometer.

Quantitative Data

The hydroxyl radical scavenging activity of this compound has been evaluated using the ·OH/luminol chemiluminescence method. The available quantitative data is summarized in the table below.

CompoundConcentrationHydroxyl Radical Scavenging Activity (% Inhibition)Reference
This compound50 µg/mLLow[1]

Note: The referenced study qualitatively described the activity as "low". For comparative purposes, other compounds tested in the same study, the isoflavones piscigenin and 5,4'-dihydroxy-7,3',5'-trimethoxyisoflavone, exhibited strong hydroxyl radical scavenging activity.[1]

Experimental Protocols

This section provides a detailed protocol for the determination of hydroxyl radical scavenging activity using the luminol chemiluminescence method. This protocol is a representative procedure based on established methodologies.

Materials and Reagents:

  • This compound (or test compound)

  • Luminol

  • Hydrogen peroxide (H₂O₂)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Microplate luminometer

  • 96-well white opaque microplates

  • Standard antioxidant (e.g., Trolox, Quercetin)

Solution Preparation:

  • Luminol Stock Solution (1 mM): Dissolve an appropriate amount of luminol in a small volume of 0.1 M NaOH and dilute with phosphate buffer to the final concentration. Store in the dark.

  • Hydrogen Peroxide Solution (10 mM): Dilute a stock solution of H₂O₂ with phosphate buffer. Prepare fresh daily.

  • Co(II)/EDTA Solution: Prepare a solution containing CoCl₂·6H₂O (e.g., 1 mM) and EDTA (e.g., 1 mM) in phosphate buffer.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made with phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.

  • Standard Antioxidant Solution: Prepare a stock solution of the standard antioxidant (e.g., Trolox) in a suitable solvent and prepare serial dilutions in phosphate buffer.

Assay Procedure:

  • To each well of a 96-well white opaque microplate, add the following in the specified order:

    • 20 µL of phosphate buffer (for blank) or 20 µL of test compound/standard solution at various concentrations.

    • 150 µL of luminol solution.

    • 50 µL of Co(II)/EDTA solution.

  • Initiate the chemiluminescence reaction by adding 30 µL of H₂O₂ solution to each well.

  • Immediately place the microplate in a luminometer and measure the chemiluminescence intensity over a specified period (e.g., 15 minutes).

  • The hydroxyl radical scavenging activity is calculated as the percentage of inhibition of the chemiluminescence signal using the following formula:

    % Inhibition = [(CL_control - CL_sample) / CL_control] x 100

    Where:

    • CL_control is the chemiluminescence intensity of the blank (without test compound).

    • CL_sample is the chemiluminescence intensity in the presence of the test compound.

  • The IC₅₀ value (the concentration of the test compound required to inhibit 50% of the chemiluminescence) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G Chemiluminescence Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_antioxidant Antioxidant Action H2O2 Hydrogen Peroxide (H₂O₂) OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Co(II)/EDTA catalyzed CoEDTA Co(II)/EDTA Luminol Luminol Luminol_radical Luminol Radical Luminol->Luminol_radical + •OH Scavenged_OH Scavenged Radical OH_radical->Scavenged_OH Scavenged by Excited_AP Excited 3-Aminophthalate* Luminol_radical->Excited_AP + O₂ Ground_AP Ground State 3-Aminophthalate Excited_AP->Ground_AP Light Light (Chemiluminescence) Excited_AP->Light Antioxidant This compound Antioxidant->Scavenged_OH

Caption: Chemical pathway of Co(II)/EDTA-induced luminol chemiluminescence and the scavenging action of an antioxidant.

G Experimental Workflow start Start prep_solutions Prepare Solutions (Luminol, H₂O₂, Co(II)/EDTA, Test Compound) start->prep_solutions add_reagents Add Reagents to 96-well Plate (Buffer/Compound, Luminol, Co(II)/EDTA) prep_solutions->add_reagents initiate_reaction Initiate Reaction with H₂O₂ add_reagents->initiate_reaction measure_cl Measure Chemiluminescence (CL) in Luminometer initiate_reaction->measure_cl calculate_inhibition Calculate % Inhibition measure_cl->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Step-by-step workflow for the ·OH/luminol chemiluminescence assay.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2'',3''-Dihydroochnaflavone using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the anti-inflammatory properties of the flavonoid compound 2'',3''-Dihydroochnaflavone. The protocols are centered around the well-established carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.

Introduction

This compound is a biflavonoid that holds promise for development as an anti-inflammatory agent. Flavonoids, as a class of polyphenolic compounds, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory effects.[1] The carrageenan-induced paw edema model is a widely used and reproducible in vivo screening method to evaluate the efficacy of potential anti-inflammatory drugs.[2] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines, making it a suitable model to investigate the mechanisms of action of anti-inflammatory compounds.

Data Presentation

The anti-inflammatory effect of flavonoids, structurally similar to this compound, has been demonstrated to be dose- and time-dependent. The following tables summarize the expected quantitative outcomes based on studies of the closely related compound, 2',3'-dihydroxyflavone, in a carrageenan-induced paw edema model in rats.[3][4]

Table 1: Effect of 2',3'-dihydroxyflavone on Carrageenan-Induced Paw Edema Volume in Rats [3][4]

Treatment GroupDose (mg/kg)1 Hour2 Hours3 Hours4 Hours5 Hours
Vehicle Control (Carrageenan) -0.42 ± 0.010.65 ± 0.020.76 ± 0.010.71 ± 0.020.66 ± 0.01
Diclofenac (Standard) 100.19 ± 0.010.21 ± 0.010.15 ± 0.010.10 ± 0.010.02 ± 0.01
2',3'-dihydroxyflavone 50.41 ± 0.020.52 ± 0.020.58 ± 0.010.59 ± 0.020.56 ± 0.02
2',3'-dihydroxyflavone 100.30 ± 0.010.35 ± 0.010.33 ± 0.010.28 ± 0.010.25 ± 0.01
2',3'-dihydroxyflavone 500.25 ± 0.010.28 ± 0.010.22 ± 0.010.15 ± 0.010.10 ± 0.01

*Data is presented as Mean Paw Volume (mL) ± SEM.

Table 2: Percentage Inhibition of Paw Edema by 2',3'-dihydroxyflavone [3][4]

Treatment GroupDose (mg/kg)1 Hour (%)2 Hours (%)3 Hours (%)4 Hours (%)5 Hours (%)
Diclofenac (Standard) 1054.7667.6980.2685.9296.97
2',3'-dihydroxyflavone 52.3820.0023.6816.9015.15
2',3'-dihydroxyflavone 1028.5746.1556.5860.5662.12
2',3'-dihydroxyflavone 5040.4856.9271.0578.8784.85

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This protocol details the in vivo procedure to assess the anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in saline)

  • Positive control: Diclofenac sodium or Indomethacin

  • Wistar rats or Swiss albino mice (6-8 weeks old, 150-200g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle and carrageenan)

    • Group II: Positive Control (receives Diclofenac/Indomethacin and carrageenan)

    • Group III-V: Test Groups (receive varying doses of this compound and carrageenan)

  • Drug Administration: Administer this compound (e.g., 5, 10, 50 mg/kg) or the positive control drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. The vehicle control group receives an equivalent volume of the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[5]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]

  • Calculation of Edema and Inhibition:

    • Calculate the paw edema volume at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Measurement of Pro-inflammatory Mediators

To elucidate the mechanism of action, the levels of key inflammatory mediators can be measured in the paw tissue.

Materials:

  • Paw tissue homogenizer

  • ELISA kits for TNF-α, IL-1β

  • Reagents for Western blotting (antibodies for COX-2, iNOS, β-actin)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), euthanize the animals and excise the inflamed paw tissue.

  • Tissue Homogenization: Homogenize the paw tissue in an appropriate lysis buffer containing protease inhibitors.

  • Cytokine Measurement (ELISA):

    • Centrifuge the tissue homogenate and collect the supernatant.

    • Determine the protein concentration of the supernatant using a protein assay.

    • Measure the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Protein Expression (Western Blot):

    • Use the tissue lysates to determine the expression levels of COX-2 and iNOS proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative protein expression.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis cluster_mechanism Mechanism of Action Studies acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping drug_admin Drug Administration grouping->drug_admin drug_prep Drug Preparation (this compound) drug_prep->drug_admin carrageenan_injection Carrageenan Injection (Right Hind Paw) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hr) carrageenan_injection->paw_measurement tissue_collection Paw Tissue Collection carrageenan_injection->tissue_collection data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis elisa ELISA (TNF-α, IL-1β) tissue_collection->elisa western_blot Western Blot (COX-2, iNOS) tissue_collection->western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_flavonoid Therapeutic Intervention cluster_pathway Inflammatory Signaling Cascade cluster_enzymes Pro-inflammatory Enzymes cluster_cytokines Pro-inflammatory Cytokines cluster_response Inflammatory Response carrageenan Carrageenan nf_kb NF-κB Pathway carrageenan->nf_kb activates mapk MAPK Pathway carrageenan->mapk activates flavonoid This compound flavonoid->nf_kb inhibits flavonoid->mapk inhibits cox2 COX-2 nf_kb->cox2 induces inos iNOS nf_kb->inos induces tnf TNF-α mapk->tnf induces il1b IL-1β mapk->il1b induces edema Paw Edema cox2->edema mediates inos->edema mediates tnf->edema mediates il1b->edema mediates

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Investigating Mitochondrial Enlargement in T. cruzi Treated with 2",3"-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypanosoma cruzi, the etiological agent of Chagas disease, presents a significant global health challenge with limited therapeutic options.[1] The parasite's single, large mitochondrion is a critical organelle for its survival and has emerged as a key target for novel drug development.[2] The biflavonoid 2",3"-Dihydroochnaflavone, extracted from Luxemburgia nobilis, has demonstrated potent activity against T. cruzi.[1][3] A hallmark of its mechanism of action is the induction of ultrastructural alterations, most notably a pronounced enlargement of the mitochondrion, particularly in the kinetoplast region of epimastigote forms.[1][3]

These application notes provide a comprehensive guide for researchers investigating the effects of 2",3"-Dihydroochnaflavone on T. cruzi, with a focus on characterizing the observed mitochondrial enlargement. The included protocols detail methods for parasite culture, drug susceptibility assays, and transmission electron microscopy to enable robust and reproducible studies.

Data Presentation

The following tables summarize the quantitative data reported for the activity of 2",3"-Dihydroochnaflavone against various life cycle stages of T. cruzi.

Table 1: In vitro activity of 2",3"-Dihydroochnaflavone against T. cruzi (Y strain)

Parasite StageParameterConcentration/TimeResultReference
EpimastigoteIC5096 hours(2.5 ± 0.1) μM[1][3]
Amastigote% Killing30 μM(61.6 ± 3.37)%[1][3]
Trypomastigote (intracellular)% Killing30 μM (7-9 days)100%[1][3]

Table 2: Cytotoxicity of 2",3"-Dihydroochnaflavone

Cell TypeEffectReference
Murine lymphocytesHarmless at effective concentrations[1][3]
Murine peritoneal macrophagesHarmless at effective concentrations[1][3]

Experimental Protocols

Protocol 1: Culture of Trypanosoma cruzi Epimastigotes

This protocol describes the axenic culture of T. cruzi epimastigotes, the replicative stage found in the insect vector.

Materials:

  • Trypanosoma cruzi epimastigotes (e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Incubator at 28°C

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Prepare complete LIT medium by supplementing with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.

  • In a sterile culture flask, inoculate epimastigotes into fresh, complete LIT medium at a starting density of 1 x 10^6 cells/mL.

  • Incubate the culture at 28°C.

  • Monitor parasite growth by counting the cells every 24-48 hours using a hemocytometer.

  • Subculture the epimastigotes when they reach the late logarithmic phase of growth (approximately 2-3 x 10^7 cells/mL) by diluting them into fresh medium.

Protocol 2: In vitro Drug Susceptibility Assay against Epimastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of 2",3"-Dihydroochnaflavone against T. cruzi epimastigotes.

Materials:

  • Log-phase T. cruzi epimastigotes

  • Complete LIT medium

  • 2",3"-Dihydroochnaflavone stock solution (in DMSO)

  • 96-well microplates

  • Resazurin solution

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Harvest log-phase epimastigotes and adjust the cell density to 2 x 10^6 cells/mL in fresh complete LIT medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of 2",3"-Dihydroochnaflavone in complete LIT medium.

  • Add 100 µL of the drug dilutions to the corresponding wells. Include a positive control (benznidazole), a negative control (no drug), and a solvent control (DMSO at the highest concentration used).

  • Incubate the plate at 28°C for 96 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the absorbance at 570 nm and 600 nm using a plate reader.

  • Calculate the percentage of growth inhibition for each drug concentration and determine the IC50 value using a dose-response curve.

Protocol 3: Culture and Drug Treatment of Intracellular Amastigotes

This protocol describes the infection of a mammalian cell line to obtain intracellular amastigotes and their subsequent treatment with 2",3"-Dihydroochnaflavone.

Materials:

  • Vero cells (or another suitable mammalian cell line)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Tissue culture flasks and plates

  • T. cruzi trypomastigotes

  • 2",3"-Dihydroochnaflavone

  • Giemsa stain

Procedure:

  • Culture Vero cells in complete DMEM at 37°C in a 5% CO2 atmosphere.

  • Seed Vero cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Infect the Vero cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).

  • Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Wash the cells with PBS to remove non-internalized trypomastigotes.

  • Add fresh complete DMEM containing the desired concentration of 2",3"-Dihydroochnaflavone (e.g., 30 µM).

  • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Fix the cells on the coverslips with methanol, stain with Giemsa, and observe under a light microscope.

  • Determine the percentage of infected cells and the average number of amastigotes per cell.

Protocol 4: Transmission Electron Microscopy (TEM) for Mitochondrial Morphology

This protocol provides a detailed procedure for preparing 2",3"-Dihydroochnaflavone-treated T. cruzi epimastigotes for TEM to visualize mitochondrial enlargement.

Materials:

  • Treated and untreated T. cruzi epimastigotes

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.2)

  • Wash buffer: 0.1 M sodium cacodylate buffer

  • Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon or Embed 812)

  • Uranyl acetate

  • Lead citrate

  • Ultramicrotome

  • TEM grids

Procedure:

1. Fixation: a. Harvest approximately 1 x 10^8 treated and untreated epimastigotes by centrifugation at 1,500 x g for 10 minutes at 4°C. b. Carefully remove the supernatant and gently resuspend the parasite pellet in 1 mL of cold primary fixative. c. Fix for 2 hours at 4°C.

2. Washing and Post-fixation: a. Pellet the fixed cells by centrifugation and wash three times with 0.1 M sodium cacodylate buffer. b. Resuspend the pellet in 1 mL of cold post-fixative and incubate for 1 hour at 4°C in the dark.

3. Dehydration: a. Wash the cells twice with distilled water. b. Dehydrate the pellet through a graded ethanol series: 30%, 50%, 70%, 90% (10 minutes each), followed by three changes of 100% ethanol (15 minutes each).

4. Infiltration and Embedding: a. Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour. b. Replace with pure epoxy resin and incubate overnight at room temperature. c. Embed the samples in fresh resin in embedding molds and polymerize in an oven at 60°C for 48 hours.

5. Sectioning and Staining: a. Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome. b. Collect the sections on copper TEM grids. c. Stain the sections with 2% uranyl acetate for 15 minutes, followed by Reynolds' lead citrate for 5 minutes.

6. Imaging: a. Thoroughly wash the grids with distilled water and allow them to dry completely. b. Examine the sections using a transmission electron microscope at an appropriate magnification to visualize the mitochondrion and kinetoplast.

Visualizations

Experimental_Workflow cluster_culture Parasite Culture cluster_treatment Drug Treatment cluster_analysis Analysis Epimastigote T. cruzi Epimastigotes (LIT Medium, 28°C) Treat_Epi Treat Epimastigotes with 2'',3''-Dihydroochnaflavone Epimastigote->Treat_Epi Vero_Cells Vero Cells (DMEM, 37°C, 5% CO2) Trypomastigotes Trypomastigote Infection Vero_Cells->Trypomastigotes Amastigotes Intracellular Amastigotes Trypomastigotes->Amastigotes Treat_Ama Treat Infected Cells with This compound Amastigotes->Treat_Ama IC50_Assay IC50 Determination (Resazurin Assay) Treat_Epi->IC50_Assay TEM Transmission Electron Microscopy (TEM) Treat_Epi->TEM Treat_Ama->TEM Mito_Enlargement Observation of Mitochondrial Enlargement TEM->Mito_Enlargement

Caption: Experimental workflow for investigating mitochondrial enlargement.

Hypothetical_Signaling_Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Enters Parasite ROS Increased ROS Production Mitochondrion->ROS Ca_Flux Altered Ca2+ Homeostasis Mitochondrion->Ca_Flux Stress_Response Mitochondrial Stress Response Pathways ROS->Stress_Response Ca_Flux->Stress_Response Morphology_Change Mitochondrial Enlargement Stress_Response->Morphology_Change Dysregulation of Mitochondrial Dynamics

Caption: Hypothetical signaling pathway for mitochondrial enlargement.

References

Troubleshooting & Optimization

Improving "2'',3''-Dihydroochnaflavone" solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'',3''-Dihydroochnaflavone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a type of biflavonoid, a class of naturally occurring polyphenolic compounds.[1][2] Like many flavonoids, its complex, planar ring structure makes it largely hydrophobic and poorly soluble in water and aqueous cell culture media.[3][4] To be used in in vitro studies, it must be dissolved in a vehicle that is compatible with the experimental system.

Q2: What are the most common solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common organic solvent used to dissolve flavonoids and other poorly water-soluble compounds for in vitro assays due to its ability to dissolve a wide range of both polar and non-polar compounds.[3] Other organic solvents like ethanol or acetone can also be used, but their compatibility with specific cell lines and assays must be verified.[5][6]

Q3: I am using DMSO as a solvent. What is the maximum concentration I can safely use in my cell culture experiments?

A3: The cytotoxic effects of DMSO are cell-type dependent. However, most mammalian cell lines can tolerate DMSO concentrations up to 0.5% v/v without significant effects on viability.[7] It is highly recommended to keep the final concentration of DMSO in the culture medium at or below 0.1% v/v to minimize any potential off-target effects.[8] It is crucial to run a vehicle control (medium + DMSO at the final concentration, without the compound) to ensure that the observed effects are from the this compound and not the solvent.

Q4: What are the primary strategies to improve the solubility of this compound for my experiments?

A4: The main strategies involve:

  • Co-solvents: Using a small amount of a water-miscible organic solvent, like DMSO, to first dissolve the compound before diluting it in aqueous media.[9]

  • Cyclodextrin Inclusion Complexes: Encapsulating the flavonoid molecule within a cyclodextrin structure to increase its aqueous solubility.[10][11][12]

  • Nanoparticle Formulations: Incorporating the compound into nanocarriers like liposomes or polymeric nanoparticles to improve stability, solubility, and cellular uptake.[13][14][15]

Troubleshooting Guides

Problem: My compound precipitated when I added my stock solution to the cell culture medium.

  • Possible Cause 1: Final solvent concentration is too low to maintain solubility.

    • Solution: While the goal is to keep the solvent concentration low, ensure it is sufficient. If you are adding a 10 mM stock in DMSO to a final concentration of 10 µM (a 1:1000 dilution), the final DMSO concentration is 0.1%. If you observe precipitation, you may need to reconsider the concentration of your stock solution or the final concentration of your compound.

  • Possible Cause 2: Temperature shock.

    • Solution: Adding a cold stock solution to a warm (37°C) medium can cause the compound to fall out of solution.[16] Gently warm your stock solution to room temperature and pre-warm your culture medium to 37°C before mixing.

  • Possible Cause 3: Improper mixing technique.

    • Solution: Do not add the concentrated stock solution directly to the entire volume of media. Instead, add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[17]

  • Possible Cause 4: Interaction with media components.

    • Solution: Some components in serum-free media or even serum itself can interact with the compound or reduce the solvating capacity of the medium, leading to precipitation.[16][18] Try preparing the final dilution in a smaller volume of a simpler buffer (like PBS) first, then adding that to the full volume of culture medium. If precipitation persists, a more advanced formulation strategy may be necessary.

Problem: I am observing cell toxicity, but I'm not sure if it's from the compound or the DMSO.

  • Solution: This is a critical experimental control. You must run a "vehicle control" group in parallel with your experiment. This group should contain cells treated with the same final concentration of DMSO (or other solvent) as your experimental groups, but without the this compound. If you observe toxicity in the vehicle control group, your solvent concentration is too high.

Problem: I need to use a high concentration of this compound, but it won't stay in solution, and I can't increase the DMSO concentration.

  • Solution: This is the primary limitation of using co-solvents. For high concentrations, you should explore more advanced formulation strategies. Creating an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a widely used and effective method to significantly increase the aqueous solubility of flavonoids.[5][19] Alternatively, nanoparticle-based delivery systems can also be formulated.[14]

Quantitative Data and Method Comparison

Table 1: General Solubility of Flavonoids in Common Solvents (Note: Specific data for this compound is not widely available. This table provides general guidance based on similar flavonoid structures like quercetin and naringenin.)

SolventWaterEthanolDMSOAcetone
Solubility Very Poor (<0.01 mg/mL)[3]Sparingly SolubleSolubleSoluble
Typical Use Aqueous buffer, final mediumIntermediate dilutionsPrimary stock solutionPrimary stock solution
Miscibility with Water [20]-MiscibleMiscibleMiscible

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrimary MechanismEase of UsePotential for ToxicitySuitability for High Conc.
Organic Solvents (e.g., DMSO) Co-solvencyEasyHigh (dose-dependent)[21]Low
Cyclodextrin Complexation Encapsulation in a hydrophilic shell[10]ModerateLow[19]High
Nanoparticle Formulation Encapsulation in a carrier system[13]DifficultVariable (carrier-dependent)High

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound needed. (Molecular Weight of this compound: ~538.46 g/mol ). For 1 mL of a 10 mM stock, you will need 0.001 L * 0.01 mol/L * 538.46 g/mol = 5.38 mg.

  • Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO (e.g., 1 mL).

  • Mixing: Vortex vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no solid particles are visible.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound/HP-β-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This is a general protocol and should be optimized for your specific needs.

  • Molar Ratio: Decide on a molar ratio of the flavonoid to HP-β-CD (e.g., 1:1 or 1:2).

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v) and stir until fully dissolved.

  • Flavonoid Addition: Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

  • Complexation: Seal the container and stir the mixture at room temperature, protected from light, for 24-72 hours. A magnetic stirrer is recommended.

  • Filtration: Filter the solution through a 0.45 µm filter to remove any un-complexed, undissolved flavonoid.

  • Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48 hours to obtain a solid powder of the inclusion complex.

  • Reconstitution & Use: The resulting powder can be readily dissolved in water or cell culture medium at a much higher concentration than the free compound.

Visual Guides

cluster_workflow Solubility Enhancement Workflow start Start: Need to dissolve This compound conc_check Is the required final concentration low (<20 µM)? start->conc_check cell_sens Is the cell line sensitive to DMSO? conc_check->cell_sens Yes use_cyclo Prepare a cyclodextrin inclusion complex. conc_check->use_cyclo No use_dmso Prepare a stock solution in DMSO (e.g., 10-20 mM). Keep final conc. <= 0.1%. cell_sens->use_dmso No cell_sens->use_cyclo Yes end Proceed to experiment with vehicle control. use_dmso->end use_nano Consider advanced methods like nanoparticle formulation. use_cyclo->use_nano If higher conc. is needed use_cyclo->end

Caption: Decision workflow for selecting a solubility enhancement method.

cluster_troubleshooting Troubleshooting Precipitation in Media start Problem: Precipitation observed in culture medium. check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Lower the final DMSO concentration. check_dmso->reduce_dmso Yes check_mix How was the dilution prepared? check_dmso->check_mix No reduce_dmso->check_mix improve_mix Pre-warm media to 37°C. Add stock solution dropwise while swirling. check_mix->improve_mix Added cold stock or added too quickly check_serum Are you using a complex or serum-free medium? check_mix->check_serum Properly mixed improve_mix->check_serum use_buffer Try pre-diluting in PBS before adding to media. check_serum->use_buffer Yes consider_alt Precipitation persists. Use an alternative method (e.g., cyclodextrin). check_serum->consider_alt No use_buffer->consider_alt

Caption: Logical workflow for troubleshooting compound precipitation.

cluster_complex Cyclodextrin Inclusion Mechanism flavonoid Hydrophobic Flavonoid cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) flavonoid->cd Enters Cavity complex Water-Soluble Inclusion Complex cd->complex

Caption: Simplified diagram of flavonoid encapsulation by cyclodextrin.

cluster_pathway Potential Apoptotic Pathway compound This compound topoisomerase Topoisomerase I/II compound->topoisomerase Inhibition [15] dna_damage DNA Damage / Stress topoisomerase->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway for this compound.

References

Technical Support Center: 2'',3''-Dihydroochnaflavone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 2'',3''-Dihydroochnaflavone. It addresses potential stability issues in cell culture media to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why should I be concerned about the stability of this compound in my cell culture experiments?

Q2: What factors can influence the stability of this compound in cell culture media?

A2: Several factors can affect the stability of polyphenols like this compound in cell culture media. These include the chemical composition of the medium (e.g., presence of oxidizing agents, metal ions), the pH of the medium, the incubation temperature, exposure to light, and the presence of serum components that may have enzymatic activity.[2][3][4] The chemical structure of the polyphenol itself also plays a crucial role; for instance, the degree of hydroxylation can significantly influence stability.[1]

Q3: How can I determine if this compound is stable in my specific cell culture conditions?

A3: The most reliable way to determine the stability of this compound in your experimental setup is to perform a stability study. This typically involves incubating the compound in your cell culture medium under the same conditions as your experiments (e.g., 37°C, 5% CO2) and measuring its concentration at different time points using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Are there any general predictions about the stability of this compound based on its structure?

A4: this compound is a biflavonoid, a class of polyphenols. Studies on other flavonoids suggest that certain structural features influence stability. For example, hydrogenation of the C2=C3 double bond in the flavonoid structure can improve stability.[1] Since this compound has a dihydro- component, this might confer greater stability compared to its unsaturated counterpart, ochnaflavone. However, empirical testing is necessary to confirm this.

Troubleshooting Guide

Problem: I'm observing lower-than-expected or inconsistent biological activity with this compound.

  • Possible Cause: The compound may be degrading in the cell culture medium over the duration of your experiment.

  • Troubleshooting Steps:

    • Perform a Stability Study: Follow the experimental protocol outlined below to determine the rate of degradation of this compound under your specific experimental conditions.

    • Shorten Incubation Time: If the compound is found to be unstable, consider reducing the incubation time of your experiments if possible.

    • Replenish the Compound: For longer-term experiments, it may be necessary to replenish the cell culture medium with freshly prepared this compound at regular intervals to maintain a more constant concentration.

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment and avoid repeated freeze-thaw cycles.

Problem: I'm seeing unexpected changes in my cells that are not consistent with the known activity of this compound.

  • Possible Cause: Degradation products of this compound may be exerting their own biological effects on the cells.

  • Troubleshooting Steps:

    • Analyze for Degradation Products: Use analytical techniques like LC-MS to identify potential degradation products in the cell culture medium after incubation with this compound.

    • Test Vehicle Controls Carefully: Ensure that your vehicle control (e.g., DMSO) is not causing any cellular effects and that the final concentration in the medium is not toxic.

    • Literature Search for Degradant Activity: If degradation products are identified, a literature search may provide information on their potential biological activities.

Factors Influencing Polyphenol Stability in Cell Culture Media

FactorInfluence on StabilityReference
Structural Features
Degree of HydroxylationStability decreases with an increasing number of hydroxyl groups (pyrogallol-type < catechol-type < resorcinol-type).[1]
GlycosylationGlycosylation generally enhances stability.[1]
MethoxylationMethoxylation of flavonoids with more than three hydroxyl groups typically improves stability.[1]
C2=C3 Double BondHydrogenation of the C2=C3 double bond to form flavanones increases stability.[1]
Media Components
pHThe pH of the culture medium can significantly impact the rate of degradation of pH-sensitive compounds.[5]
Cysteine and IronThese components have been shown to impact the stability of some drug products in solution.[2]
SerumThe presence of proteins and enzymes in serum can affect compound stability. Polyphenols may be more stable in human plasma than in DMEM, possibly due to protein interactions.[1]

Experimental Protocol for Assessing Stability of this compound

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

1. Materials

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile, amber microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate solvents for sample preparation and mobile phase

2. Methods

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the Medium: Add the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration for your experiments. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and process it for analysis. This will serve as your T=0 reference.

  • Incubation: Place the remaining medium in the incubator under standard cell culture conditions (37°C, 5% CO2). Protect the samples from light by using amber tubes or wrapping them in foil.

  • Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot of the medium for analysis.

  • Sample Preparation: Process the samples as required for your analytical method. This may include protein precipitation (if serum is present), centrifugation, and dilution.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time. From this data, you can calculate the half-life (t1/2) of the compound in your medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound spike_medium Spike Cell Culture Medium prep_stock->spike_medium t0_sample Collect T=0 Sample spike_medium->t0_sample incubate Incubate at 37°C, 5% CO2 spike_medium->incubate sample_prep Sample Preparation t0_sample->sample_prep time_points Collect Samples at Various Time Points incubate->time_points time_points->sample_prep hplc_ms HPLC or LC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis (Calculate Half-life) hplc_ms->data_analysis

Caption: Experimental workflow for determining the stability of this compound.

stability_factors cluster_compound Compound Properties cluster_media Media & Incubation Conditions compound_stability Compound Stability in Cell Culture Medium hydroxylation Hydroxylation compound_stability->hydroxylation glycosylation Glycosylation compound_stability->glycosylation methoxylation Methoxylation compound_stability->methoxylation ph pH compound_stability->ph media_components Media Components (e.g., ions, amino acids) compound_stability->media_components serum Serum Presence compound_stability->serum temperature Temperature compound_stability->temperature light Light Exposure compound_stability->light

Caption: Factors influencing compound stability in cell culture media.

References

Technical Support Center: Optimizing 2'',3''-Dihydroochnaflavone Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2'',3''-Dihydroochnaflavone in cytotoxicity assays. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the planning and execution of cytotoxicity assays with this compound.

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data, the cytotoxic effective concentrations of this compound can vary significantly depending on the cell line. For initial screening, a broad concentration range is recommended. A good starting point would be a serial dilution from 100 µM down to low micromolar or nanomolar concentrations. For specific cell lines, the following data can be used as a reference:

  • Murine Ehrlich carcinoma: IC50 = 17.2 µM[1]

  • Human leukemia K562 cells: IC50 = 89.0 µM[1]

  • Trypanosoma cruzi epimastigotes: IC50 = 2.5 µM[1]

  • Trypanosoma cruzi amastigotes: Significant cell death observed at 30 µM[1]

It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions.

Q2: How do I dissolve this compound for my experiments? It is not soluble in aqueous media.

A2: this compound, like many biflavonoids, has poor water solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be required. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: For your experiment, dilute the DMSO stock solution in your cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells.

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A3: High concentrations of DMSO can be toxic to cells and interfere with experimental results. As a general rule, the final concentration of DMSO in your cell culture wells should be kept as low as possible, ideally below 0.5% (v/v) . For sensitive cell lines, a final DMSO concentration of 0.1% (v/v) or lower is recommended. Always include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as your highest treatment concentration, but without the this compound. This will allow you to distinguish the cytotoxic effects of the compound from any solvent-induced toxicity.

Q4: My results are not reproducible, or I see high variability between replicates. What could be the cause?

A4: High variability in cytotoxicity assays can stem from several factors, especially when working with natural compounds:

  • Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate out of the culture medium, especially at higher concentrations. This leads to inconsistent exposure of cells to the compound.

    • Troubleshooting: Visually inspect your wells for any signs of precipitation after adding the compound. When preparing working solutions, add the DMSO stock to the culture medium dropwise while vortexing to ensure rapid and even dispersion. Consider using a pre-warmed medium.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

    • Troubleshooting: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.

  • Edge Effects: Wells on the periphery of a 96-well plate are more prone to evaporation, leading to changes in media concentration.

    • Troubleshooting: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Interference with Assay Reagents: Some natural compounds can interfere with the colorimetric or fluorometric readout of cytotoxicity assays (e.g., MTT, XTT).

    • Troubleshooting: Run a control plate without cells, containing only media and the various concentrations of this compound, along with the assay reagent. This will allow you to determine if the compound itself reacts with the assay dye.

Q5: I am not observing any cytotoxicity, even at high concentrations. What should I check?

A5:

  • Cell Line Sensitivity: The cell line you are using may be resistant to the cytotoxic effects of this compound.

  • Compound Stability: Ensure your stock solution has been stored correctly and has not degraded.

  • Incubation Time: The duration of exposure to the compound may be insufficient to induce a cytotoxic response. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).

  • Assay Choice: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by the compound. Consider trying an alternative assay that measures a different cellular parameter (e.g., membrane integrity via LDH release, or apoptosis via caspase activity).

Data Presentation: Reported Cytotoxic Concentrations

The following table summarizes the reported effective concentrations of this compound from various studies.

Cell Line/OrganismAssay TypeEffective Concentration (IC50)Reference
Murine Ehrlich CarcinomaCytotoxicity Assay17.2 µM[1]
Human Leukemia K562Cytotoxicity Assay89.0 µM[1]
Trypanosoma cruzi (epimastigote)Antiprotozoal Assay2.5 µM[1]
Trypanosoma cruzi (amastigote)Antiprotozoal Assay61.6% killing at 30 µM[1]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure a single-cell suspension.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound by diluting the DMSO stock solution in complete culture medium. Aim for a 2X final concentration.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the respective treatment or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound dilutions incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for Flavonoid-Induced Apoptosis

Flavonoids, including this compound, are known to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Troubleshooting HPLC Analysis of 2'',3''-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of "2'',3''-Dihydroochnaflavone," with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2][3] An ideal peak should be symmetrical, resembling a Gaussian distribution.[4] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates peak tailing, with values above 1.5 often being unacceptable for quantitative analysis.[1]

Q2: What are the common causes of peak tailing in the analysis of flavonoid compounds like this compound?

A2: Peak tailing for flavonoid compounds is often multifactorial.[2][5] Common causes include:

  • Secondary Interactions: Flavonoids, possessing polar hydroxyl groups, can interact with active sites on the stationary phase, such as residual silanol groups on C18 columns.[1][2][5] These secondary interactions can lead to delayed elution and peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte.[3][6] If the pH is close to the pKa of the flavonoid's hydroxyl groups, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[5][6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak broadening and tailing.[2][7]

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[2]

  • Extra-column Effects: Dead volume in the HPLC system, such as from long tubing or poorly made connections, can cause the peak to broaden and tail.[2][4][7]

Q3: How can I minimize secondary interactions causing peak tailing for this compound?

A3: To minimize secondary silanol interactions, consider the following:

  • Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for these interactions.[1][4]

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing their interaction with the analyte.[1]

  • Use Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites. However, this is often not necessary with modern columns.[8]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of "this compound".

Step 1: Initial Assessment and System Check

Question: My chromatogram for this compound shows significant peak tailing. Where do I start troubleshooting?

Answer: Begin with a systematic evaluation of your HPLC system and methodology.

Experimental Protocol: System & Method Verification

  • Confirm the Issue is Reproducible: Inject the standard multiple times to ensure the peak tailing is consistent.

  • Inspect for Leaks: Carefully check all fittings and connections for any signs of leakage.

  • Review Method Parameters: Double-check the mobile phase composition, flow rate, injection volume, and column temperature against the validated method.

  • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[4] Verify that all fittings are properly seated to avoid dead volume.[2][7][9]

Step 2: Mobile Phase and Sample Considerations

Question: I've checked my system, but the peak tailing persists. Could the mobile phase or my sample be the problem?

Answer: Yes, the mobile phase composition and sample preparation are critical factors.

Experimental Protocol: Mobile Phase and Sample Optimization

  • Prepare Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase.

  • Evaluate Mobile Phase pH:

    • If your mobile phase is unbuffered, consider adding a buffer to maintain a consistent pH.[4]

    • Systematically adjust the pH of the aqueous portion of your mobile phase. For flavonoids, a lower pH (e.g., adding 0.1% formic or acetic acid) often improves peak shape by suppressing silanol interactions.[1]

  • Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. A stronger sample solvent can cause peak distortion.[10]

  • Investigate Sample Concentration (Column Overload):

    • Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the tailing improves with dilution, you are likely overloading the column.[2][7]

Table 1: Troubleshooting Mobile Phase and Sample Issues

Potential Cause Troubleshooting Step Expected Outcome
Incorrect mobile phase pHAdjust pH (e.g., add 0.1% formic acid)Improved peak symmetry
Column overloadInject a diluted sampleReduced peak tailing, sharper peak
Inappropriate sample solventDissolve sample in mobile phaseSymmetrical peak shape
Step 3: Column Health and Performance

Question: I've optimized my mobile phase and sample, but the peak is still tailing. Could my column be the issue?

Answer: A contaminated or degraded column is a common cause of peak shape problems.

Experimental Protocol: Column Evaluation

  • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained contaminants.

  • Reverse and Flush: If the column manufacturer allows, disconnect the column, reverse the flow direction, and flush to waste. This can sometimes dislodge particulates from the inlet frit.

  • Test with a Standard Compound: Inject a well-behaved standard compound to see if it also exhibits tailing. If it does, the column is likely the problem.

  • Replace the Guard Column: If you are using a guard column, replace it with a new one.[11]

  • Replace the Analytical Column: If the above steps do not resolve the issue, the analytical column may be irreversibly damaged and should be replaced.[12]

Logical Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting HPLC peak tailing.

Potential Signaling Pathway of Peak Tailing

This diagram illustrates the chemical interactions that can lead to peak tailing.

PeakTailingPathway analyte This compound (Analyte with Polar Groups) stationary_phase Stationary Phase (C18) Hydrophobic Interaction analyte->stationary_phase:f0 Primary Interaction (Desired) silanol Residual Silanol Groups (Active Sites) analyte->silanol Secondary Interaction (Undesired) mobile_phase Mobile Phase mobile_phase->analyte elution Symmetrical Peak stationary_phase->elution Normal Elution tailing Tailing Peak silanol->tailing Delayed Elution

Caption: Chemical interactions leading to peak tailing in reversed-phase HPLC.

References

Overcoming low bioavailability of biflavonoids like "2'',3''-Dihydroochnaflavone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of biflavonoids, such as 2'',3''-Dihydroochnaflavone.

Frequently Asked Questions (FAQs)

Q1: Why do biflavonoids like this compound exhibit low bioavailability?

A1: The low oral bioavailability of many biflavonoids is primarily due to two factors:

  • Poor Aqueous Solubility: Biflavonoids are often highly lipophilic and crystalline, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution, which is a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: After absorption, flavonoids undergo significant metabolism in the small intestine and liver, where they are often conjugated to form glucuronides and sulfates.[4][5] These metabolites may have reduced biological activity and are more readily excreted.

Q2: What is the first step in troubleshooting the low bioavailability of my biflavonoid?

A2: The first step is to identify the primary barrier to absorption. A solubility–permeability interplay must be considered.[6] Key initial experiments include:

  • Solubility Assessment: Determine the compound's solubility in simulated gastric and intestinal fluids.

  • Permeability Assay: Use an in vitro model, such as the Caco-2 cell monolayer assay, to assess the compound's ability to cross the intestinal epithelium.

  • LogP Determination: The partition coefficient (LogP) will indicate the lipophilicity of the compound, which influences both solubility and permeability.[7]

The results will classify your compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy. Most biflavonoids fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][8]

Q3: What are the most common strategies to enhance the bioavailability of biflavonoids?

A3: Numerous promising strategies have been developed to deliver poorly water-soluble flavonoids.[1][2] The most common approaches focus on improving solubility and protecting the molecule from premature metabolism. These include:

  • Nanoformulations: Encapsulating the biflavonoid in systems like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve solubility, protect from degradation, and enhance cellular uptake.[9][10][11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing the biflavonoid in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[13]

  • Co-crystals: Forming a crystalline structure of the biflavonoid with a benign co-former can alter its physicochemical properties, leading to improved solubility and dissolution.[2]

  • Use of Absorption Enhancers: Certain excipients can transiently open tight junctions between intestinal cells, increasing permeability.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the development of biflavonoid formulations.

Problem Potential Cause Recommended Action / Troubleshooting Step
Low Cmax and AUC in pharmacokinetic studies. Poor aqueous solubility and slow dissolution rate.1. Formulation: Develop an enabling formulation such as a nanoformulation or an amorphous solid dispersion (ASD) to improve the dissolution rate.[11][13] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution.[3]
Extensive first-pass metabolism in the gut wall or liver.1. Co-administration: Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s, UGTs), if appropriate for the research context. 2. Targeted Delivery: Use nanoformulations designed to be absorbed via the lymphatic system, partially bypassing the liver.[14]
Efflux by transporters like P-glycoprotein (P-gp).1. Inhibitor Co-administration: Use known P-gp inhibitors in in vitro permeability assays to confirm if the compound is a substrate. 2. Formulation with Inhibitory Excipients: Some formulation excipients (e.g., certain surfactants used in lipid-based systems) can inhibit efflux transporters.[15]
High variability in in vivo results. Food effects; inconsistent dissolution of the formulation.1. Standardize Dosing Conditions: Conduct pharmacokinetic studies in fasted and fed states to characterize the food effect. 2. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. Lipid-based drug delivery systems (LBDDS) can mitigate food effects.[14]
Compound degrades in the GI tract. Sensitivity to pH (e.g., acidic stomach environment).1. Enteric Coating: For solid dosage forms, apply an enteric coating that dissolves only at the higher pH of the small intestine. 2. Encapsulation: Encapsulate the compound in a protective nanocarrier that shields it from the harsh GI environment.[11]

Data Center: Pharmacokinetic Parameters of Biflavonoids

The following table summarizes representative data showing the impact of formulation strategies on the bioavailability of biflavonoids.

Table 1: Pharmacokinetic Data for Total Biflavonoids from Selaginella doederleinii (TBESD) in Rats Following Oral Administration. [13]

Parameter Raw TBESD (Suspension) TBESD-ASD (Amorphous Solid Dispersion) Fold Increase
Amentoflavone
Cmax (ng/mL)135.8 ± 39.71089.1 ± 185.3~8.0x
AUC₀₋t (ng·h/mL)1204.6 ± 311.29547.8 ± 1623.1~7.9x
Robustaflavone
Cmax (ng/mL)28.5 ± 8.1245.3 ± 61.4~8.6x
AUC₀₋t (ng·h/mL)198.7 ± 55.62109.5 ± 527.4~10.6x
Delicaflavone
Cmax (ng/mL)19.2 ± 5.4158.6 ± 39.7~8.3x
AUC₀₋t (ng·h/mL)134.4 ± 37.61364.0 ± 341.0~10.1x

Data presented as mean ± standard deviation. AUC₀₋t represents the area under the concentration-time curve from time zero to the last measured time point.

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol describes a general method for preparing a biflavonoid-loaded ASD to enhance solubility.

  • Polymer Selection: Select a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent System: Identify a common volatile solvent (e.g., ethanol, methanol, acetone) that dissolves both the biflavonoid and the polymer. This compound is reported to be soluble in acetone and methanol.[16]

  • Dissolution: Dissolve the biflavonoid and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried product, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystalline drug, indicating successful amorphous conversion.

Protocol 2: In Vitro Dissolution Testing

This protocol is used to compare the dissolution rate of the pure biflavonoid versus its formulated version.

  • Apparatus: Use a USP Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare a dissolution medium relevant to the GI tract, such as simulated intestinal fluid (pH 6.8) with a small percentage of surfactant (e.g., 0.5% SDS) to maintain sink conditions.

  • Parameters: Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Introduce a quantity of the pure biflavonoid or the ASD powder (containing an equivalent amount of the biflavonoid) into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw aliquots of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved biflavonoid using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the percentage of drug dissolved against time to generate dissolution profiles.

Protocol 3: Rodent Pharmacokinetic Study

This protocol outlines a basic procedure to evaluate the oral bioavailability of a biflavonoid formulation in rats.

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.

  • Dosing: Divide the animals into groups (n=5-6 per group). Administer the biflavonoid formulation (e.g., ASD suspended in 0.5% carboxymethylcellulose) or the control (pure biflavonoid suspension) via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at pre-dose and at various post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of the biflavonoid in the plasma samples using a validated LC-MS/MS method.[17][18]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Compare the parameters between the control and formulation groups to determine the relative improvement in bioavailability.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key workflows and concepts in overcoming the low bioavailability of biflavonoids.

G cluster_start Initial Observation cluster_causes Problem Identification cluster_solutions Potential Solutions cluster_end Desired Outcome start Low in vivo Efficacy or Low Plasma Concentration cause1 Poor Solubility / Dissolution start->cause1 Investigate cause2 Poor Permeability start->cause2 Investigate cause3 High First-Pass Metabolism start->cause3 Investigate sol1 Formulation Strategies: - Amorphous Solid Dispersions - Nanoformulations (Liposomes, NPs) - Co-crystals cause1->sol1 Address with sol2 Permeation Enhancers cause2->sol2 Address with sol3 Metabolic Enzyme Inhibitors (for research purposes) cause3->sol3 Address with outcome Improved Bioavailability (Increased Cmax and AUC) sol1->outcome sol2->outcome sol3->outcome

Troubleshooting workflow for low biflavonoid bioavailability.

G compound Biflavonoid Compound (e.g., this compound) formulate Formulation Development (e.g., Nanoencapsulation) compound->formulate invitro In Vitro Characterization - Dissolution Testing - Stability Studies - Caco-2 Permeability formulate->invitro invivo In Vivo Pharmacokinetic Study (Rodent Model) invitro->invivo analysis Data Analysis - Calculate PK Parameters - Assess Bioavailability Improvement invivo->analysis

Experimental workflow for bioavailability enhancement.

G Mechanism of Nanoparticle-Mediated Absorption cluster_lumen cluster_blood lumen GI Lumen epithelium Intestinal Epithelium bloodstream Bloodstream absorbed_drug Absorbed Biflavonoid epithelium->absorbed_drug Release into Circulation free_drug Free Biflavonoid (Poorly Soluble) free_drug->epithelium Low Absorption nanoparticle Drug-Loaded Nanoparticle nanoparticle->epithelium Enhanced Uptake & Protection from Metabolism

Enhanced absorption via nanoparticle delivery.

References

Technical Support Center: 2'',3''-Dihydroochnaflavone Amorphous Solid Dispersion for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the amorphous solid dispersion (ASD) of 2'',3''-Dihydroochnaflavone is limited in publicly available literature. This technical support guide is based on established principles and data from studies on structurally related flavonoids, such as quercetin, luteolin, and other biflavonoids, to provide a comprehensive resource for researchers.[1][2][3][4]

This guide is intended for researchers, scientists, and drug development professionals working to enhance the solubility and dissolution rate of this compound through the formulation of an amorphous solid dispersion.

Frequently Asked Questions (FAQs)

1. What is an amorphous solid dispersion (ASD) and how does it enhance the solubility of this compound?

An amorphous solid dispersion is a molecular mixture of a poorly water-soluble drug, like this compound, dispersed in a hydrophilic polymer matrix.[3] The drug exists in a high-energy amorphous state, lacking the crystalline lattice structure of the pure compound.[5] This amorphous form has a higher apparent solubility and faster dissolution rate because no energy is required to break the crystal lattice during dissolution.[3][5]

2. Which polymers are suitable for creating an ASD with this compound?

Commonly used hydrophilic polymers for preparing ASDs of flavonoids include:

  • Polyvinylpyrrolidone (PVP) , particularly PVP K-30, has shown success in forming stable amorphous dispersions with flavonoids and enhancing their solubility.[1][3][6][7]

  • Hydroxypropyl Methylcellulose (HPMC) and its derivatives (e.g., HPMCAS) are also effective carriers.

  • Polyethylene Glycols (PEGs) of various molecular weights can be used.

  • Copolymers like Soluplus® and Kollidon® VA 64 are also viable options.

The choice of polymer depends on factors like drug-polymer miscibility, the desired dissolution profile, and the manufacturing process.

3. What are the common methods for preparing this compound ASDs?

The most common laboratory-scale methods include:

  • Solvent Evaporation: This involves dissolving both the drug and the polymer in a common solvent, followed by evaporation of the solvent to obtain the solid dispersion.[4][6][7] This method is suitable for thermolabile compounds.

  • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of amorphous particles.[1][8]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to a molten state, then extruded. This is a solvent-free method suitable for thermally stable compounds.

  • Freeze-Drying (Lyophilization): A solution of the drug and polymer is frozen and then the solvent is removed by sublimation under vacuum.

4. How can I characterize the prepared this compound ASD?

Several analytical techniques are essential to confirm the formation and properties of the ASD:

  • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the dispersion (absence of sharp crystalline peaks).[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the ASD and to check for the absence of the drug's melting endotherm.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the ASD particles.

  • Dissolution and Solubility Studies: To quantify the enhancement in solubility and dissolution rate compared to the pure crystalline drug.

5. What are the key stability concerns for this compound ASDs?

The primary stability concern is the physical instability of the amorphous form, which can lead to recrystallization of the drug over time, especially under conditions of high temperature and humidity.[5] Recrystallization will result in a loss of the solubility and dissolution advantages. The polymer plays a crucial role in stabilizing the amorphous drug by inhibiting molecular mobility.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of ASD - Inefficient solvent removal. - Adhesion of the product to the glassware/equipment.- Ensure complete solvent evaporation under vacuum or with gentle heating. - For sticky products, consider using a scraper or changing the polymer to one with less tacky properties.
Incomplete Amorphization (Crystalline peaks observed in XRPD) - Drug-to-polymer ratio is too high. - Insufficient interaction between drug and polymer. - Slow solvent evaporation rate allowing for nucleation and crystal growth.- Decrease the drug loading in the formulation. - Select a polymer with better miscibility with the drug. - Use a more rapid solvent removal method like spray drying or fast evaporation.
Phase Separation - Poor miscibility between this compound and the chosen polymer.- Screen for polymers with better solubility parameters matching the drug. - Consider using a combination of polymers or a surfactant.
Poor Dissolution Enhancement - Insufficient amorphization. - High drug loading leading to slow polymer dissolution. - Formation of a viscous gel layer by the polymer upon hydration, which hinders drug release.- Confirm complete amorphization using XRPD and DSC. - Optimize the drug-to-polymer ratio. - Consider using a polymer with a lower viscosity grade or a combination of polymers to modulate the gel layer formation.
Physical Instability (Recrystallization during storage) - Low glass transition temperature (Tg) of the ASD. - Storage in high humidity and/or temperature conditions. - Insufficient stabilization by the polymer.- Select a polymer that results in a higher Tg for the ASD. - Store the ASD in a desiccator at a controlled, cool temperature. - Ensure a homogeneous molecular dispersion through proper preparation.

Experimental Protocols

Preparation of this compound ASD by Solvent Evaporation

This protocol is based on methods used for other flavonoids, employing PVP K-30 as the carrier.[3][6]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K-30

  • Methanol (or another suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K-30 in the desired mass ratio (e.g., 1:4).

  • Dissolve the weighed this compound and PVP K-30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle swirling or sonication to obtain a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100-mesh).

  • Store the resulting powder in a desiccator over silica gel until further analysis.

Solubility Study

Procedure:

  • Add an excess amount of the prepared ASD powder (or pure this compound as a control) to a known volume (e.g., 10 mL) of distilled water or a relevant buffer solution in a sealed vial.

  • Equilibrate the samples by shaking them in a thermostatically controlled water bath (e.g., at 37°C) for 48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution appropriately and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

In Vitro Dissolution Study

Procedure:

  • Use a USP dissolution apparatus (e.g., Apparatus II, paddle method).

  • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of dissolution medium (e.g., phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 75 RPM).

  • Add a precisely weighed amount of the ASD powder (or pure drug) equivalent to a specific dose of this compound into each vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method.

Quantitative Data Summary

The following tables present hypothetical data based on typical results observed for flavonoid ASDs, illustrating the expected improvements.

Table 1: Solubility Enhancement of this compound ASDs

FormulationDrug:Polymer Ratio (w/w)Solubility (µg/mL)Fold Increase
Pure this compound-5.01.0
Physical Mixture1:48.21.6
ASD1:245.89.2
ASD1:498.519.7
ASD1:9152.330.5

Table 2: Dissolution Profile of this compound ASD (1:4 Ratio) vs. Pure Drug

Time (minutes)% Drug Dissolved (Pure Drug)% Drug Dissolved (ASD)
15865
301585
602298
1202599

Visualizations

experimental_workflow cluster_preparation Preparation cluster_characterization Characterization cluster_evaluation Evaluation weigh Weigh Drug & Polymer dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill xrd XRPD mill->xrd dsc DSC mill->dsc ftir FTIR mill->ftir sem SEM mill->sem solubility Solubility Test mill->solubility dissolution Dissolution Test mill->dissolution troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions problem Problem Encountered incomplete_amorph Incomplete Amorphization problem->incomplete_amorph poor_dissolution Poor Dissolution problem->poor_dissolution instability Instability problem->instability ratio Adjust Drug:Polymer Ratio incomplete_amorph->ratio polymer Change Polymer incomplete_amorph->polymer method Modify Preparation Method incomplete_amorph->method poor_dissolution->ratio poor_dissolution->polymer instability->polymer storage Control Storage Conditions instability->storage solubility_enhancement cluster_crystalline Crystalline State cluster_amorphous Amorphous State (in ASD) crystalline Crystalline Drug (Low Energy, Stable) lattice_energy High Lattice Energy crystalline->lattice_energy low_solubility Low Apparent Solubility lattice_energy->low_solubility amorphous Amorphous Drug in Polymer (High Energy, Metastable) no_lattice No Crystal Lattice amorphous->no_lattice high_solubility High Apparent Solubility no_lattice->high_solubility

References

Technical Support Center: Enhancing 2'',3''-Dihydroochnaflavone Water Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the use of cyclodextrins to improve the aqueous solubility of the flavonoid 2'',3''-Dihydroochnaflavone.

Frequently Asked Questions (FAQs)

Q1: Why is improving the water solubility of this compound important?

A1: this compound, like many flavonoids, exhibits poor water solubility, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies.[1] Enhancing its aqueous solubility is a critical step for the development of suitable formulations for in vitro and in vivo applications, particularly for oral and parenteral administration.[2]

Q2: How do cyclodextrins increase the solubility of this compound?

A2: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[3] They can encapsulate non-polar molecules, or parts of molecules, like this compound, within their cavity, forming a host-guest inclusion complex.[4] This complex presents a hydrophilic exterior to the surrounding aqueous environment, thereby increasing the apparent water solubility of the encapsulated flavonoid.

Q3: Which type of cyclodextrin is best suited for this compound?

A3: The choice of cyclodextrin depends on the size and shape of the guest molecule. For flavonoids, β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to the suitable size of their hydrophobic cavity.[5] Modified cyclodextrins like HP-β-CD often exhibit higher aqueous solubility and greater complexation efficiency compared to the parent β-CD.[6]

Q4: What are the common methods for preparing this compound-cyclodextrin inclusion complexes?

A4: Several methods can be employed, including:

  • Co-precipitation: This involves dissolving both the flavonoid and the cyclodextrin in a suitable solvent, followed by the removal of the solvent to precipitate the inclusion complex.

  • Freeze-drying (Lyophilization): An aqueous solution of the flavonoid and cyclodextrin is frozen and then subjected to a high vacuum to sublimate the water, leaving a porous, highly soluble powder of the complex.[7]

  • Kneading: A paste of the flavonoid and cyclodextrin is formed with a small amount of a hydroalcoholic solution and kneaded for a specific time. The resulting mass is then dried and sieved.

  • Solvent Evaporation: The flavonoid and cyclodextrin are dissolved in a suitable organic solvent, and the solvent is then slowly evaporated, leaving a solid residue of the complex.[8]

Q5: How can I confirm the formation of an inclusion complex?

A5: The formation of an inclusion complex can be confirmed by various analytical techniques that probe the changes in the physicochemical properties of the guest molecule upon encapsulation. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D ROESY experiments can provide direct evidence of the inclusion of the flavonoid within the cyclodextrin cavity by observing changes in the chemical shifts of the protons of both molecules.[6]

  • Differential Scanning Calorimetry (DSC): The melting point of the guest molecule typically shifts or disappears upon complexation.[9]

  • X-ray Powder Diffraction (XRPD): The crystalline structure of the pure components is replaced by a new crystalline or amorphous pattern characteristic of the inclusion complex.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of the flavonoid, particularly those of functional groups interacting with the cyclodextrin cavity, can indicate complex formation.[9]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Solubility Enhancement - Inappropriate type of cyclodextrin.- Suboptimal molar ratio of flavonoid to cyclodextrin.- Inefficient preparation method.- Screen different cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD).- Perform a phase solubility study to determine the optimal molar ratio (typically 1:1 for flavonoids).- Try a different preparation method (e.g., freeze-drying often yields higher solubility enhancement).
Precipitation of the Complex - The solubility limit of the cyclodextrin or the complex has been exceeded.- Formation of higher-order, less soluble complexes.- Ensure the concentration of the cyclodextrin is below its aqueous solubility limit.- In phase solubility studies, a B-type curve indicates the formation of insoluble complexes; in such cases, using a more soluble cyclodextrin derivative is recommended.[11]
Inconclusive Analytical Results for Complex Formation - The degree of complexation is low.- The chosen analytical technique is not sensitive enough for the specific interaction.- Optimize the preparation method to increase the yield of the inclusion complex.- Use a combination of analytical techniques for confirmation (e.g., NMR, DSC, and XRPD). NMR is often the most definitive method.
Degradation of this compound During Preparation - High temperatures used in some preparation methods (e.g., heating during co-precipitation).- Exposure to light or oxygen.- Use methods that do not require high temperatures, such as freeze-drying or kneading at room temperature.- Perform experiments under inert atmosphere (e.g., nitrogen) and protect the samples from light.

Quantitative Data Summary

The following tables present representative data for the solubility enhancement of flavonoids upon complexation with different cyclodextrins. While specific data for this compound is not yet available in the literature, these values for structurally similar flavonoids provide a useful reference.

Table 1: Stability Constants (Kc) of Flavonoid-Cyclodextrin Complexes

FlavonoidCyclodextrinStability Constant (Kc, M-1)Reference
Luteolinβ-CD160[6]
LuteolinDM-β-CD1,210[6]
LuteolinHP-β-CD2,890[6]
Quercetinβ-CD330[12]
TaxifolinDP-β-CD585.7[12]

DM-β-CD: Heptakis(2,6-di-O-methyl)-β-cyclodextrin; DP-β-CD: Propanediamine-β-cyclodextrin

Table 2: Solubility Enhancement of Flavonoids with Cyclodextrins

FlavonoidCyclodextrinMolar RatioSolubility Enhancement FactorReference
Dihydroquercetin-->30-fold (via lyophilization)[13]
LuteolinHP-β-CD (2 mM)-~70.2[14]
TaxifolinDP-β-CD1:170-102 times[12]
QuercetinMethylated β-CD->254-fold[2]

Experimental Protocols

Protocol 1: Phase Solubility Study

Objective: To determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 48-72 hours) to reach equilibrium.

  • After reaching equilibrium, centrifuge the suspensions to separate the undissolved flavonoid.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Determine the concentration of dissolved this compound in each filtered solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.

  • From the slope of the linear portion of the phase solubility diagram, calculate the stability constant (Kc) using the Higuchi-Connors equation: Kc = slope / (S0 * (1 - slope)), where S0 is the intrinsic solubility of the flavonoid in the absence of cyclodextrin.[6]

Protocol 2: Preparation of Inclusion Complex by Freeze-Drying

Objective: To prepare a solid inclusion complex of this compound and cyclodextrin with enhanced solubility.

Methodology:

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water.

  • Add this compound to the cyclodextrin solution in a 1:1 molar ratio.

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Freeze the resulting solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen sample under high vacuum until a dry powder is obtained.

  • Store the resulting powder in a desiccator until further use.

Visualizations

Caption: Experimental workflow for the preparation and characterization of a flavonoid-cyclodextrin inclusion complex.

Logical_Relationship cluster_host_guest Host-Guest Interaction Poorly Soluble Flavonoid Poorly Soluble Flavonoid Inclusion Complex Inclusion Complex Poorly Soluble Flavonoid->Inclusion Complex Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion Complex Enhanced Water Solubility Enhanced Water Solubility Inclusion Complex->Enhanced Water Solubility

Caption: Logical relationship illustrating the formation of an inclusion complex to enhance water solubility.

References

Technical Support Center: Screening of 2'',3''-Dihydroochnaflavone and Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural products, with a specific focus on the biflavonoid 2'',3''-Dihydroochnaflavone.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the screening of natural products.

Low Solubility of this compound in Aqueous Assay Buffers

Problem: You are observing precipitation of this compound in your aqueous assay buffer, leading to inconsistent and unreliable results. This is a common issue for many biflavonoids due to their hydrophobic nature.[1]

Solution Detailed Steps Pros Cons
Co-solvents 1. Prepare a stock solution of this compound in 100% DMSO. 2. For the assay, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts. 3. Other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can also be considered.Simple and widely used method.High concentrations of organic solvents can affect enzyme activity or cell viability.
Use of Surfactants 1. Incorporate non-ionic surfactants like Tween-20 or Triton X-100 into your assay buffer at low concentrations (e.g., 0.01-0.1%).Can improve solubility and prevent aggregation of the compound.Surfactants can interfere with certain assays or biological targets.
Solid Dispersion Technique 1. Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K-30) using a solvent evaporation method.[2] 2. Dissolve the resulting solid dispersion in the assay buffer.Significantly enhances aqueous solubility and dissolution rate.[2]Requires additional formulation steps and characterization.
pH Adjustment 1. Determine the pKa of this compound. 2. Adjust the pH of the assay buffer to a value where the compound is more ionized and thus more soluble.Can be effective for ionizable compounds.The required pH may not be compatible with the biological assay system.
High Background or False Positives in High-Throughput Screening (HTS)

Problem: Your HTS campaign is yielding a high number of hits, many of which are suspected to be false positives. This is a frequent challenge when screening natural product extracts or purified compounds.[3][4]

Workflow for Investigating False Positives:

False_Positive_Workflow Start High Hit Rate Observed Check_PAINS Check for PAINS Substructures Start->Check_PAINS Assay_Interference Test for Assay Interference (e.g., fluorescence, absorbance) Start->Assay_Interference Check_PAINS->Assay_Interference No PAINS False_Positive False Positive Check_PAINS->False_Positive PAINS substructure present Aggregation Assess Compound Aggregation Assay_Interference->Aggregation No interference Assay_Interference->False_Positive Interference detected Orthogonal_Assay Validate with Orthogonal Assay Aggregation->Orthogonal_Assay No aggregation Aggregation->False_Positive Aggregation confirmed Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity confirmed Orthogonal_Assay->False_Positive Activity not confirmed

Caption: Workflow for triaging hits and identifying false positives.

Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)

Problem: You are observing high variability between replicate wells or experiments when assessing the cytotoxicity of this compound.

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, refer to the solubility enhancement strategies in section 1.1.
Interference with Assay Reagents Some natural products can directly reduce MTT or MTS, leading to a false-positive signal for viability. Run a control plate with the compound in cell-free media to check for direct reduction of the tetrazolium salt.[5][6]
Colored Compound If this compound or your extract is colored, it can interfere with the absorbance reading. Include a blank measurement containing the compound at the same concentration without the assay reagent to subtract the background absorbance.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay.
Incomplete Solubilization of Formazan For MTT assays, ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient time with gentle shaking. Visually confirm the absence of crystals before reading the plate.[7]

Section 2: Frequently Asked Questions (FAQs)

General Natural Product Screening

Q1: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?

A1: PAINS are chemical compounds that tend to show activity in a wide range of assays through non-specific mechanisms, leading to a high rate of false positives.[3] They often contain reactive functional groups. You can use computational filters and databases to check if your hit compounds contain known PAINS substructures.[8] However, not all compounds with PAINS alerts are false positives, and experimental validation is crucial.[9]

Q2: My active extract shows promising results, but I keep re-isolating a known, inactive compound. What should I do?

A2: This is a common challenge in natural product drug discovery. You should implement a dereplication strategy early in your workflow. This involves using techniques like LC-MS and NMR to quickly identify the chemical constituents of your active fractions and compare them against databases of known natural products. This allows you to prioritize fractions containing novel or potentially active compounds for further isolation.

Q3: How can I differentiate between a true inhibitor and a compound that causes protein aggregation?

A3: Compound aggregation can lead to non-specific enzyme inhibition. To test for this, you can include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. True inhibitors should retain their activity, while the activity of aggregators is often significantly reduced. You can also perform dynamic light scattering (DLS) to detect the presence of aggregates in your compound solution.

Screening of this compound

Q4: What is a good starting concentration range for screening this compound?

A4: Based on published data, the bioactivity of this compound can vary depending on the target. For its anti-trypanosomal activity against T. cruzi epimastigotes, the IC50 is reported to be 2.5 ± 0.1 μM.[3] For its antimalarial activity, a higher IC50 of 61.86 µM has been reported.[10][11] A good starting point for screening would be a concentration range spanning from low micromolar to high micromolar (e.g., 0.1 µM to 100 µM).

Q5: What is the known mechanism of action for this compound?

A5: The exact mechanism of action is not fully elucidated for all its biological activities. However, some studies suggest that it may act as a DNA interacting agent and an inhibitor of topoisomerase I and II-α.[3][12] This biflavonoid has also been shown to inhibit lipoxygenase.

Q6: Are there any known signaling pathways affected by this compound?

A6: While specific studies on the signaling pathways modulated by this compound are limited, flavonoids, in general, are known to modulate several key pathways involved in cell survival and inflammation, such as the PI3K/Akt and MAPK signaling pathways.[13][14][15] Given its biological activities, it is plausible that this compound may also interact with these pathways. Further research is needed to confirm this.

Section 3: Data Presentation

Quantitative Bioactivity Data for this compound
Activity Target/Organism Assay IC50/EC50 Reference
Anti-trypanosomal Trypanosoma cruzi (epimastigotes)-2.5 ± 0.1 μM[3]
Anti-trypanosomal Trypanosoma cruzi (amastigotes)->30 µM (61.6 ± 3.37% killing at 30 µM)[3]
Antimalarial --61.86 µM[10][11]
Cytotoxicity Murine Ehrlich carcinoma-4.0 µg/mL[12]

Section 4: Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other natural products) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.

Section 5: Visualizations

General Workflow for Natural Product Screening

Natural_Product_Screening_Workflow cluster_0 Library Preparation cluster_1 Screening & Hit Identification cluster_2 Hit Validation & Characterization Extract_Prep Extract Preparation Fractionation Fractionation Extract_Prep->Fractionation HTS High-Throughput Screening Fractionation->HTS Hit_ID Hit Identification HTS->Hit_ID Dereplication Dereplication (LC-MS) Hit_ID->Dereplication Dose_Response Dose-Response & IC50 Dereplication->Dose_Response Orthogonal_Assays Orthogonal Assays Dose_Response->Orthogonal_Assays MOA_Studies Mechanism of Action Studies Orthogonal_Assays->MOA_Studies

Caption: A generalized workflow for natural product screening.

Potential Signaling Pathways Modulated by Flavonoids

Flavonoid_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Flavonoids Flavonoids (e.g., this compound) PI3K PI3K Flavonoids->PI3K Modulates MAPKKK MAPKKK Flavonoids->MAPKKK Modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation

Caption: Potential signaling pathways affected by flavonoids.

References

Technical Support Center: Minimizing Interference of 2'',3''-Dihydroochnaflavone in Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the interference of 2'',3''-Dihydroochnaflavone in spectrophotometric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my spectrophotometric assay?

This compound is a type of biflavonoid, a class of plant-derived compounds known for their antioxidant and anti-inflammatory properties.[1] Like other flavonoids, it possesses a chemical structure with conjugated aromatic rings, which causes it to absorb light in the ultraviolet (UV) and sometimes the visible regions of the electromagnetic spectrum. This inherent absorbance can directly interfere with spectrophotometric assays that measure changes in absorbance at similar wavelengths. Additionally, its chemical properties can lead to non-spectral interference in certain assays.

Q2: At what wavelengths is this compound likely to absorb light?

  • Band I: Between 300 nm and 380 nm

  • Band II: Between 240 nm and 295 nm

For dihydroflavonols specifically, these bands are generally located in the 300-330 nm (Band I) and 275-295 nm (Band II) ranges. Therefore, assays measuring absorbance changes within these UV regions are at a higher risk of interference.

Q3: Which types of spectrophotometric assays are most susceptible to interference from this compound?

Several types of common laboratory assays can be affected:

  • Protein Quantification Assays: Colorimetric protein assays such as the Bicinchoninic acid (BCA) and Lowry assays are highly susceptible. Flavonoids with multiple hydroxyl groups can reduce Cu²⁺ to Cu¹⁺, which is a key step in the color development of these assays. This leads to an overestimation of the actual protein concentration.

  • Enzyme Activity Assays: Assays that monitor the activity of enzymes by measuring the change in absorbance of a substrate or product in the UV range can be affected by the intrinsic absorbance of this compound. Furthermore, some flavonoids have been shown to inhibit the activity of certain enzymes, such as peroxidases, leading to an underestimation of enzyme activity.[1]

  • Nucleic Acid Quantification: Direct spectrophotometric quantification of DNA and RNA at 260 nm can be skewed if this compound is present in the sample, as its absorbance spectrum may overlap with that of nucleic acids.

  • Antioxidant Capacity Assays: Assays like the DPPH or ABTS assays, which measure the scavenging of a colored radical, can be influenced by the color of the flavonoid itself, in addition to its antioxidant activity.

Troubleshooting Guides

Issue 1: Inaccurate results in colorimetric protein assays (BCA, Lowry)

Symptoms:

  • Higher than expected protein concentrations.

  • High background absorbance in the absence of protein.

  • Non-linear standard curves.

Cause: this compound, like other flavonoids with hydroxyl groups, can directly reduce the copper ions (Cu²⁺ to Cu¹⁺) used in these assays, mimicking the reaction of proteins and leading to a false positive signal.

Solutions:

Solution Description Advantages Disadvantages
Sample Blanking Prepare a parallel sample blank containing the same concentration of this compound as in the test sample, but without the protein. Subtract the absorbance of the blank from the absorbance of the test sample.Simple to implement.May not fully correct for complex interactions between the flavonoid and assay reagents.
Protein Precipitation Use a solvent like acetone to precipitate the protein from the sample, leaving the interfering flavonoid in the supernatant. The protein pellet is then washed and resolubilized for quantification.Effectively removes the interfering substance.Can lead to protein loss if not performed carefully; requires additional steps.
Use of an Alternative Assay Switch to a protein assay that is less susceptible to interference from reducing agents, such as the Bradford assay.Avoids the interference mechanism altogether.The Bradford assay has its own set of interfering substances (e.g., detergents) and may not be suitable for all sample types.
Issue 2: Interference in enzyme activity assays

Symptoms:

  • Unexpectedly high or low enzyme activity.

  • Drifting baseline absorbance.

  • Inconsistent results between replicates.

Cause:

  • Spectral Interference: The absorbance of this compound overlaps with the absorbance of the substrate or product being monitored.

  • Enzyme Inhibition: The flavonoid may directly inhibit the activity of the enzyme being assayed.

Solutions:

Solution Description Advantages Disadvantages
Wavelength Selection If possible, select a wavelength for monitoring the reaction where the absorbance of this compound is minimal.Simple and requires no sample manipulation.May not be possible if the absorbance spectra significantly overlap.
Kinetic Measurement with Blank Subtraction Measure the rate of change in absorbance over time. A proper blank should contain all components of the reaction mixture, including this compound, but without the enzyme or substrate to initiate the reaction.Can correct for a stable background absorbance from the flavonoid.Does not correct for enzyme inhibition.
Control for Enzyme Inhibition Run a control experiment to determine if this compound inhibits the enzyme at the concentration used in the assay. This can be done by measuring enzyme activity at various concentrations of the flavonoid.Provides crucial information about the direct effect of the compound on the enzyme.Requires additional experiments.
Sample Pre-treatment If the goal is to measure enzyme activity in a complex sample containing the flavonoid, consider methods to remove it prior to the assay, such as solid-phase extraction (SPE).Can eliminate both spectral interference and enzyme inhibition.May be time-consuming and could lead to sample loss.
Issue 3: Inaccurate quantification of nucleic acids

Symptoms:

  • Overestimation of DNA or RNA concentration.

  • A260/A280 and A260/A230 ratios outside the expected ranges.

Cause: The absorbance of this compound in the UV region can contribute to the absorbance reading at 260 nm, leading to an overestimation of nucleic acid concentration.

Solutions:

Solution Description Advantages Disadvantages
Spectrophotometric Correction If the absorbance spectrum of the purified this compound is known, mathematical corrections can be applied to subtract its contribution at 260 nm.Can be accurate if the spectrum of the interferent is well-characterized.Requires a pure standard of the interfering compound.
Fluorescence-based Quantification Use a fluorescent dye that specifically binds to DNA or RNA (e.g., PicoGreen®, RiboGreen®). These assays are generally less susceptible to interference from compounds that absorb UV light.High specificity and sensitivity.Requires a fluorometer and specific, often more expensive, reagents.
Nucleic Acid Purification Use a robust nucleic acid purification method that effectively removes small molecules like flavonoids. Methods based on silica columns or magnetic beads are often effective.Provides a cleaner sample for downstream applications.May not completely remove all traces of the interfering compound.

Experimental Protocols

Protocol 1: Acetone Precipitation for Protein Quantification
  • To 100 µL of your protein sample containing this compound, add 400 µL of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant and discard the supernatant which contains the interfering flavonoid.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone and centrifuging again at 14,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

  • Proceed with your standard protein quantification protocol.

Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solutions Mitigation Strategies Problem Inaccurate Spectrophotometric Reading CheckSpectrum Check for Spectral Overlap Problem->CheckSpectrum CheckInteraction Investigate Chemical Interaction Problem->CheckInteraction BlankCorrection Sample Blank Correction CheckSpectrum->BlankCorrection AlternativeAssay Use Alternative Assay CheckInteraction->AlternativeAssay SampleCleanup Sample Cleanup CheckInteraction->SampleCleanup Signaling_Pathway_Interference cluster_spectral Spectral Interference cluster_chemical Chemical Interference Compound This compound Absorbance Intrinsic Absorbance Compound->Absorbance absorbs light Reduction Reduction of Reagents (e.g., Cu2+) Compound->Reduction donates electrons Inhibition Enzyme Inhibition Compound->Inhibition binds to enzyme Assay Spectrophotometric Assay Result Inaccurate Result Assay->Result Absorbance->Assay Reduction->Assay Inhibition->Assay

References

Optimizing incubation time for "2'',3''-Dihydroochnaflavone" in anti-inflammatory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for "2'',3''-Dihydroochnaflavone" in anti-inflammatory assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step before evaluating the anti-inflammatory activity of this compound?

A1: Before assessing the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxicity to establish a non-toxic working concentration range. This is typically achieved using cell viability assays such as the MTT or CCK-8 assay.[1]

Q2: What is a typical starting concentration range for flavonoids like this compound in in vitro anti-inflammatory assays?

A2: For initial screening of flavonoids, a concentration range of 1 to 100 µM is often used. However, the optimal concentration depends on the specific cell type and the assay being performed. It is recommended to perform a dose-response study to identify the concentration that provides a significant anti-inflammatory effect without causing cytotoxicity.

Q3: How do I design an experiment to optimize the incubation time for this compound?

A3: To optimize the incubation time, a time-course experiment is recommended. This involves pre-treating cells with a non-toxic concentration of this compound for various durations (e.g., 1, 6, 12, 24 hours) before inducing inflammation with a stimulus like lipopolysaccharide (LPS). The inflammatory response is then measured at a fixed time point after stimulation.

Q4: What are the key inflammatory markers to measure when assessing the anti-inflammatory effect of this compound?

A4: Key inflammatory markers include nitric oxide (NO), prostaglandins (like PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] The expression levels of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can also be quantified.[3][4]

Q5: Which signaling pathways are commonly investigated for the anti-inflammatory action of flavonoids?

A5: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are primary targets for many anti-inflammatory compounds, including flavonoids.[2][5] Assessing the phosphorylation status of key proteins in these pathways (e.g., p65 for NF-κB; ERK, JNK, p38 for MAPK) can provide mechanistic insights.[6][7]

Troubleshooting Guides

Problem 1: No anti-inflammatory effect is observed with this compound treatment.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Possible Cause: The pre-incubation time may be too short for the compound to exert its effect.

    • Solution: Increase the pre-incubation time in your time-course experiment (e.g., up to 24 hours).

  • Possible Cause: The inflammatory stimulus (e.g., LPS) concentration is too high, overwhelming any potential inhibitory effect.

    • Solution: Titrate the concentration of the inflammatory stimulus to find a sub-maximal effective concentration.

  • Possible Cause: The chosen readout is not modulated by the compound.

    • Solution: Measure a broader range of inflammatory markers (e.g., different cytokines, NO, PGE2).

Problem 2: High cytotoxicity is observed at concentrations where an anti-inflammatory effect is expected.

  • Possible Cause: The compound is inherently toxic to the cell line at the tested concentrations.

    • Solution: Re-evaluate the cytotoxicity using a sensitive assay and select concentrations that result in >90% cell viability.

  • Possible Cause: The incubation time is too long, leading to cumulative toxicity.

    • Solution: Reduce the total incubation time of the cells with the compound.

  • Possible Cause: The solvent (e.g., DMSO) concentration is too high.

    • Solution: Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls.

Problem 3: There is high variability in the results between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension and careful pipetting when seeding cells.

  • Possible Cause: Uneven distribution of the compound or inflammatory stimulus.

    • Solution: Mix the plate gently by tapping or swirling after adding reagents.

  • Possible Cause: "Edge effects" in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

Data Presentation

Table 1: Typical Incubation Parameters for Flavonoids in LPS-Stimulated Macrophages (e.g., RAW264.7)

ParameterTypical RangeNotes
Cell Seeding Density 1 x 10⁵ to 5 x 10⁵ cells/mLDependent on well size and desired confluency.
Compound Concentration 1 - 100 µMDetermined from cytotoxicity data.
Pre-incubation Time with Compound 1 - 24 hoursThis is the primary variable to optimize.
LPS Concentration 100 ng/mL - 1 µg/mLShould be titrated for the specific cell line and batch.[8][9]
LPS Incubation Time 6 - 24 hoursTime for sufficient inflammatory response.
Endpoint Measurement VariesCytokine analysis is often done on supernatant collected after 18-24 hours.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate and allow them to adhere for 12-24 hours.[1]

  • Remove the medium and add fresh medium containing various concentrations of this compound.

  • Incubate for the desired time (e.g., 24 hours).

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.[1]

  • Shake the plate for 10 minutes and measure the absorbance at 560 nm.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for the optimized incubation time.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Cytokine Measurement (ELISA)
  • Following the treatment protocol described in Protocol 2, collect the cell culture supernatant.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add a detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Assay cluster_optimization Phase 3: Incubation Time Optimization start Start seed_cells Seed Cells (e.g., RAW264.7) start->seed_cells adhesion Allow Adhesion (12-24h) seed_cells->adhesion treat_compound Treat with this compound (Dose-Response) adhesion->treat_compound incubate_24h Incubate (24h) treat_compound->incubate_24h mtt_assay Perform MTT Assay incubate_24h->mtt_assay determine_conc Determine Non-Toxic Concentration Range mtt_assay->determine_conc pre_treat Pre-treat with Non-Toxic Conc. (Time-Course: 1, 6, 12, 24h) determine_conc->pre_treat add_lps Add LPS (e.g., 1 µg/mL) pre_treat->add_lps incubate_lps Incubate (18-24h) add_lps->incubate_lps collect_supernatant Collect Supernatant incubate_lps->collect_supernatant measure_markers Measure Inflammatory Markers (NO, Cytokines) collect_supernatant->measure_markers analyze Analyze Data & Determine Optimal Incubation Time measure_markers->analyze nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Transcription Induces Dihydroochnaflavone This compound Dihydroochnaflavone->IKK Inhibits mapk_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates TranscriptionFactors Transcription Factors (e.g., AP-1) GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Nucleus->TranscriptionFactors Activates Dihydroochnaflavone This compound Dihydroochnaflavone->MAPKK Inhibits

References

Addressing "2'',3''-Dihydroochnaflavone" degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of 2'',3''-Dihydroochnaflavone during long-term experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound is a biflavonoid, a class of plant-derived compounds with potential anti-inflammatory and antioxidant properties.[1][2] Like many phenolic compounds, it is susceptible to degradation over time, which can be accelerated by factors such as improper storage, pH, temperature, and light exposure. This degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising the validity and reproducibility of experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors contributing to the degradation of flavonoids like this compound include:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • pH: The stability of flavonoids is often pH-dependent. Both acidic and alkaline conditions can promote hydrolysis and oxidative degradation.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Solvent: The choice of solvent can influence the stability of the compound. For instance, aqueous solutions may be more prone to hydrolysis than organic solvents.

  • Enzymatic Activity: In biological systems (e.g., cell culture), enzymatic degradation can occur.

Q3: What are the visible signs of this compound degradation?

A3: While not always visually apparent, signs of degradation can include a change in the color of the solution (e.g., yellowing or browning), the formation of precipitates, or a decrease in the expected biological activity. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: How can I monitor the degradation of this compound during my experiment?

A4: Regular monitoring using a stability-indicating analytical method is crucial. HPLC with a UV detector or LC-MS are the recommended methods. These techniques can separate the intact this compound from its degradation products and allow for quantification of the parent compound over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Loss of biological activity in the experiment. Degradation of this compound stock or working solutions.1. Prepare fresh stock and working solutions from a new batch of the compound. 2. Analyze the old and new solutions by HPLC to compare the concentration of the active compound. 3. Review storage and handling procedures to identify potential sources of degradation.
Inconsistent results between experimental replicates. Inconsistent degradation of this compound across different samples.1. Ensure uniform handling and storage of all samples. 2. Minimize the time working solutions are kept at room temperature and exposed to light. 3. Use a consistent batch of solvent and other reagents.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS. 2. Evaluate the potential biological activity of the degradation products, as they may interfere with the experiment. 3. Optimize experimental conditions (e.g., pH, temperature) to minimize degradation.
Precipitate formation in the stock or working solution. Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in the chosen solvent. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. Filter the solution before use to remove any precipitate.

Quantitative Data on Stability

Specific quantitative stability data for this compound is limited in the public domain. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following tables provide a template for recording and organizing stability data.

Table 1: Stability of this compound in Solution under Different Temperature and Light Conditions

Storage ConditionTime (Days)Concentration (µg/mL) - InitialConcentration (µg/mL) - Final% Degradation
2-8°C, Dark00
7
14
30
Room Temperature, Dark00
7
14
30
Room Temperature, Light00
7
14
30

Table 2: Stability of this compound in Different Solvents at 4°C

SolventTime (Days)Concentration (µg/mL) - InitialConcentration (µg/mL) - Final% Degradation
DMSO00
30
60
90
Ethanol00
30
60
90
PBS (pH 7.4)00
1
3
7

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. Ensure the solvent is of high purity (e.g., HPLC grade).

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), 2-8°C may be acceptable, but stability should be verified.

Protocol 2: Stability Testing of this compound using HPLC

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer or solvent.

  • Incubation: Store the solutions under the desired experimental conditions (e.g., different temperatures, pH values, light exposure).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), withdraw an aliquot of each solution.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy).

    • Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the time zero sample.

Visualizations

Signaling Pathway Diagrams

Flavonoids have been reported to modulate various signaling pathways, including the NF-κB and MAPK pathways. While the specific interactions of this compound are still under investigation, the following diagrams illustrate the general mechanisms and potential points of inhibition by flavonoids.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB Releases NFkB_active Active NF-κB DNA DNA NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Dihydroochnaflavone This compound (Potential Inhibition) Dihydroochnaflavone->IKK_complex Inhibits Dihydroochnaflavone->NFkB_active Inhibits DNA binding

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Activates Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression Regulates Dihydroochnaflavone This compound (Potential Modulation) Dihydroochnaflavone->Raf Inhibits Dihydroochnaflavone->MEK Inhibits Dihydroochnaflavone->ERK Inhibits

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Long-Term Experiment with This compound Prep Prepare Fresh Stock & Working Solutions (See Protocol 1) Start->Prep QC_Initial Initial QC: Analyze by HPLC/LC-MS (Time = 0) Prep->QC_Initial Experiment Perform Experiment (e.g., Cell Culture Treatment) QC_Initial->Experiment QC_Mid Mid-Experiment QC: Analyze Working Solution (Optional) Experiment->QC_Mid QC_Final Final QC: Analyze Remaining Working Solution Experiment->QC_Final QC_Mid->Experiment Data_Analysis Analyze Experimental Results QC_Final->Data_Analysis Troubleshoot Troubleshoot? (See Troubleshooting Guide) Data_Analysis->Troubleshoot End End: Validated Results Troubleshoot->End No Degradation_Detected Significant Degradation Detected Troubleshoot->Degradation_Detected Yes Optimize Optimize Storage/Handling & Repeat Experiment Degradation_Detected->Optimize Optimize->Prep

Caption: Recommended workflow for ensuring the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Ochnaflavone and 2'',3''-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry and drug discovery, biflavonoids have emerged as a promising class of compounds with diverse pharmacological activities. Among these, ochnaflavone and its dihydro derivative, 2'',3''-dihydroochnaflavone, have garnered attention for their potential as cytotoxic agents. This guide provides a comparative overview of their efficacy against various cancer cell lines, detailing the experimental data and methodologies, and exploring their underlying mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic profiles of ochnaflavone and this compound have been evaluated in several studies, with ochnaflavone generally demonstrating greater potency across a range of cancer cell lines. The following table summarizes the available quantitative data.

CompoundCell LineAssay TypeResult (µM)Reference
Ochnaflavone UACC62 (Melanoma)SRBTGI: 12.91[1][2]
HCT-15 (Colon)Not SpecifiedIC50: 4.1[3]
sPLA2-IIA (enzyme)Not SpecifiedIC50: 3.45Not specified
Lipid PeroxidationNot SpecifiedIC50: 7.16Not specified
Cyclooxygenase-2 (enzyme)Not SpecifiedIC50: 0.6Not specified
5-Lipoxygenase (enzyme)Not SpecifiedIC50: 6.56Not specified
This compound Murine Ehrlich CarcinomaNot SpecifiedIC50: 17.2[4]
K562 (Human Leukemia)Not SpecifiedIC50: 89.0[4]
TK 10 (Renal), UACC62 (Melanoma), MCF7 (Breast)SRBNo significant cytotoxicity[1][2]

*IC50: Half-maximal inhibitory concentration; TGI: Total growth inhibition.

A study directly comparing the two compounds for their antimalarial activity, which can sometimes correlate with cytotoxicity, found ochnaflavone (IC50 = 17.25 µM) to be significantly more potent than this compound (IC50 = 61.86 µM)[1][2][5]. This aligns with the general trend observed in the cytotoxicity data, where ochnaflavone exhibits lower IC50 and TGI values, indicating a higher level of cytotoxic activity.

Experimental Protocols

The evaluation of cytotoxicity for these compounds has primarily been conducted using the Sulforhodamine B (SRB) and MTT assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (ochnaflavone or this compound) and incubated for a specified period (e.g., 24 to 72 hours).

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C[6].

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature[6][7].

  • Washing: Unbound dye is removed by washing with 1% acetic acid[7].

  • Solubilization and Absorbance Measurement: The plates are air-dried again, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read on a microplate reader at a wavelength of 510-560 nm[8][9].

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with the test compounds for a defined period.

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL) and incubated for several hours[10].

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO)[11].

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader, typically at a wavelength of 570 nm[11].

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of ochnaflavone and this compound appear to be mediated through distinct signaling pathways.

Ochnaflavone: Induction of Apoptosis and Cell Cycle Arrest

Ochnaflavone has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. In human colon cancer (HCT-15) cells, it triggers cell cycle arrest at the G2/M phase and initiates apoptosis through the activation of a cascade of caspase enzymes, including caspase-3, -8, and -9[3]. This suggests that ochnaflavone can induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Ochnaflavone_Pathway cluster_cell Cancer Cell cluster_pathways cluster_cycle Ochnaflavone Ochnaflavone Caspase8 Caspase-8 Ochnaflavone->Caspase8 Caspase9 Caspase-9 Ochnaflavone->Caspase9 G2M_Arrest G2/M Phase Cell Cycle Arrest Ochnaflavone->G2M_Arrest Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of ochnaflavone-induced cytotoxicity.

This compound: Inhibition of DNA Topoisomerases

The primary mechanism of action for this compound appears to be the inhibition of DNA topoisomerases I and II-alpha[4]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, this compound can lead to DNA damage and ultimately, cell death. It has also been identified as a DNA interacting agent[4].

Dihydroochnaflavone_Pathway cluster_cell Cancer Cell Dihydroochnaflavone This compound TopoisomeraseI DNA Topoisomerase I Dihydroochnaflavone->TopoisomeraseI TopoisomeraseIIa DNA Topoisomerase IIα Dihydroochnaflavone->TopoisomeraseIIa DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound cytotoxicity.

References

2'',3''-Dihydroochnaflavone: A Comparative Analysis of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biflavonoid research, 2'',3''-Dihydroochnaflavone has emerged as a molecule of interest, demonstrating a range of biological activities. This guide provides a comparative analysis of its performance against other notable biflavonoids, supported by experimental data, to assist researchers and drug development professionals in their evaluation of this compound.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data comparing the cytotoxic and antimalarial activities of this compound with other biflavonoids. The data is presented as Total Growth Inhibition (TGI) for cytotoxicity and the half-maximal inhibitory concentration (IC₅₀) for antimalarial activity.

CompoundCytotoxicity (TGI, µM) vs. UACC62 (Melanoma)Antimalarial Activity (IC₅₀, µM) vs. Plasmodium falciparum (FCR-3, Chloroquine-resistant)
This compound -61.86[1][2]
Ochnaflavone12.91[1][2]17.25[1][2]
Lophirone A26.23[1][2]29.78[1][2]
Lophirone C11.67[1][2]35.31[1][2]

Note: A lower value indicates higher potency.

Antiparasitic Activity against Trypanosoma cruzi

Beyond its cytotoxic and antimalarial effects, this compound has demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Studies have shown its effectiveness against both the amastigote and trypomastigote forms of the parasite, and it has been observed to inhibit the parasite's ability to invade host cells.[3]

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of the biflavonoids was determined using the Sulforhodamine B (SRB) assay.[4][5][6][7][8]

Methodology:

  • Cell Plating: Human cancer cell lines (e.g., UACC62 melanoma) were seeded in 96-well microtiter plates at a density of 5 x 10³ to 2 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells were fixed in situ by the gentle addition of 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • Staining: The plates were washed five times with deionized water and air-dried. Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing five times with 1% (v/v) acetic acid. The plates were then air-dried.

  • Solubilization and Absorbance Measurement: The bound stain was solubilized with 200 µL of 10 mM Tris base solution. The absorbance was read at 515 nm using a microplate reader. The Total Growth Inhibition (TGI) was calculated as the drug concentration resulting in a total growth inhibition of the treated cells.

Antimalarial Assay (in vitro SYBR Green I-based Assay)

The in vitro antiplasmodial activity was evaluated against chloroquine-resistant strains of Plasmodium falciparum (e.g., FCR-3) using the SYBR Green I-based fluorescence assay.[9][10][11][12][13]

Methodology:

  • Parasite Culture: P. falciparum was cultured in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Plate Preparation: The test compounds were serially diluted in 96-well plates.

  • Assay Initiation: A synchronized parasite culture (primarily ring stage) was added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%.

  • Incubation: The plates were incubated for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the cells were lysed, and the parasite DNA was stained with SYBR Green I dye.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC₅₀ values were calculated by a nonlinear regression analysis of the dose-response curves.

Antiparasitic Assay (Trypanosoma cruzi Intracellular Amastigote Assay)

The activity against the intracellular amastigote form of T. cruzi is a key indicator of potential therapeutic efficacy.[14][15][16][17][18]

Methodology:

  • Host Cell Infection: Host cells (e.g., L6 rat skeletal myoblasts) were seeded in 96-well plates and infected with trypomastigotes of T. cruzi.

  • Compound Treatment: After allowing for parasite invasion, the extracellular parasites were removed, and the infected cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for 48-72 hours to allow for the intracellular replication of amastigotes.

  • Fixation and Staining: The cells were fixed and stained with a DNA-binding fluorescent dye (e.g., Hoechst 33342 or DAPI) to visualize both the host cell nuclei and the parasite kinetoplasts.

  • Imaging and Analysis: The plates were imaged using a high-content imaging system. The number of intracellular amastigotes and host cells were automatically counted.

  • Data Analysis: The inhibitory concentration (e.g., IC₅₀) was determined by quantifying the reduction in the number of amastigotes in treated wells compared to untreated controls.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many biflavonoids, including those structurally related to this compound, are often attributed to the induction of apoptosis. Ochnaflavone, for instance, has been shown to induce cell cycle arrest and apoptosis in human colon cancer cells.[19] This process is typically mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Below is a diagram illustrating a generalized signaling pathway for biflavonoid-induced apoptosis.

Biflavonoid_Induced_Apoptosis cluster_cell Cellular Response Biflavonoid Biflavonoid (e.g., this compound) Cell Cancer Cell Bax Bax (Pro-apoptotic) Biflavonoid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Biflavonoid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

References

Reproducibility of Antiprotozoal Studies on 2'',3''-Dihydroochnaflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported antiprotozoal activity of the biflavonoid 2'',3''-Dihydroochnaflavone. The data presented is compiled from various studies to facilitate the evaluation of its potential as an antiprotozoal agent and to address the reproducibility of these findings.

Quantitative Antiprotozoal Activity

The following tables summarize the in vitro activity of this compound against various protozoan parasites.

Table 1: Anti-Trypanosomal Activity of this compound

Parasite SpeciesStrainParasite StageIC50 (µM)Exposure Time (h)Reference
Trypanosoma cruziYEpimastigote2.5 ± 0.196[1]

Table 2: Anti-Plasmodial Activity of this compound

Parasite SpeciesStrainIC50 (µM)Reference
Plasmodium falciparumChloroquine-resistant (FCR-3)61.86

Table 3: Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
Murine Lymphocytes & Peritoneal MacrophagesPrimary CellsHarmless at concentrations effective against T. cruzi-[1]
K562Human Leukemia89.045

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited in the studies on this compound. It is important to note that specific parameters may have varied between individual studies, and consulting the original publications is recommended for exact replication.

In Vitro Anti-Trypanosomal Activity Assay (Trypanosoma cruzi)
  • Parasite Culture: Epimastigotes of the Trypanosoma cruzi Y strain are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Assay Procedure:

    • Epimastigotes in the exponential growth phase are harvested and their concentration is adjusted.

    • The parasite suspension is added to 96-well microplates.

    • Different concentrations of the test compound are added to the wells.

    • Control wells include parasites with vehicle (solvent) and a reference drug (e.g., benznidazole).

    • The plates are incubated at 28°C for 96 hours.

  • Data Analysis: Parasite growth inhibition is determined by counting the parasites in a Neubauer chamber or by using a colorimetric method (e.g., MTT assay). The IC50 value is calculated using a dose-response curve.

In Vitro Anti-Plasmodial Activity Assay (Plasmodium falciparum)
  • Parasite Culture: The chloroquine-resistant FCR-3 strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Drug Preparation: A stock solution of this compound is prepared and serially diluted.

  • Assay Procedure:

    • Synchronized ring-stage parasites are seeded in 96-well plates.

    • The different drug concentrations are added.

    • Plates are incubated for a full parasite life cycle (e.g., 48 or 72 hours).

  • Data Analysis: Parasite growth inhibition is commonly assessed using the SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopic counting of Giemsa-stained smears. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (Murine Lymphocytes and Peritoneal Macrophages)
  • Cell Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage. Lymphocytes are isolated from the spleen or lymph nodes.

  • Cell Culture: The isolated cells are cultured in appropriate medium (e.g., RPMI-1640) supplemented with FBS.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • Various concentrations of this compound are added.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Data Analysis: Cell viability is assessed using methods such as the MTT assay or trypan blue exclusion. The IC50 value is calculated to determine the concentration that causes 50% cell death.

Visualizations

Proposed Mechanism of Action

The antiprotozoal effect of this compound against Trypanosoma cruzi is suggested to involve the inhibition of DNA topoisomerases, leading to mitochondrial dysfunction.

G Dihydroochnaflavone Dihydroochnaflavone Topoisomerase_I Topoisomerase I Dihydroochnaflavone->Topoisomerase_I Inhibits Topoisomerase_II_alpha Topoisomerase II-α Dihydroochnaflavone->Topoisomerase_II_alpha Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_I->DNA_Replication Required for Topoisomerase_II_alpha->DNA_Replication Required for Mitochondrial_Function Mitochondrial Function DNA_Replication->Mitochondrial_Function Impacts Parasite_Death Parasite Death Mitochondrial_Function->Parasite_Death Leads to

Caption: Proposed mechanism of this compound.

General Experimental Workflow for In Vitro Antiprotozoal Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for antiprotozoal activity.

G cluster_0 Compound Preparation cluster_1 Assay cluster_2 Analysis Compound This compound Stock_Solution Stock Solution (e.g., in DMSO) Compound->Stock_Solution Serial_Dilutions Serial Dilutions Stock_Solution->Serial_Dilutions Incubation Incubation with Compound Serial_Dilutions->Incubation Parasite_Culture Parasite Culture (e.g., T. cruzi) Parasite_Culture->Incubation Data_Acquisition Data Acquisition (e.g., Microscopy, Fluorescence) Incubation->Data_Acquisition Dose_Response Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation

Caption: In vitro antiprotozoal screening workflow.

Conclusion

The available data suggests that this compound exhibits promising in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. Its efficacy against Plasmodium falciparum appears to be lower. There is currently no available data on its activity against Leishmania donovani. The proposed mechanism of action, involving the inhibition of topoisomerases, provides a basis for further investigation and potential optimization of this natural product as a lead compound for antiprotozoal drug development. However, for the scientific community to build upon these findings, it is imperative that future publications provide detailed, step-by-step experimental protocols to ensure the reproducibility of the reported results. The lack of complete, publicly accessible protocols for the key studies cited herein remains a significant barrier to the independent verification and extension of this research.

References

A Comparative Analysis of the Antioxidant Potential of 2'',3''-Dihydroochnaflavone and Amentoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of two biflavonoids: 2'',3''-Dihydroochnaflavone and amentoflavone. While extensive research has elucidated the potent antioxidant properties of amentoflavone, data on this compound is notably limited, restricting a direct quantitative comparison. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes the known signaling pathways associated with amentoflavone's antioxidant activity.

Executive Summary

Amentoflavone exhibits significant antioxidant activity across a range of in vitro assays, including DPPH, ABTS, superoxide, and hydroxyl radical scavenging. Its mechanisms of action are multifaceted, involving direct radical scavenging and modulation of key cellular signaling pathways that bolster endogenous antioxidant defenses. In contrast, the antioxidant capacity of this compound appears to be substantially lower, with one study reporting low to no activity in specific radical scavenging assays. A critical lack of quantitative data for this compound prevents a comprehensive comparative assessment.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant activities of amentoflavone and this compound.

Table 1: Amentoflavone - In Vitro Antioxidant Activity

AssayIC50 ValueSource
DPPH Radical Scavenging5.73 ± 0.08 µg/mL[[“]]
DPPH Radical Scavenging432.25 ± 84.05 µM[[“]]
ABTS Radical Scavenging7.25 ± 0.35 µM[[“]]
Superoxide Radical Scavenging (O2•−)8.98 ± 0.23 µM[[“]]
Hydroxyl Radical (•OH) Induced DNA Damage31.85 ± 4.75 µM[[“]]

Table 2: this compound - In Vitro Antioxidant Activity

AssayObserved ActivitySource
Hydroxyl Radical ScavengingLow[3]
Superoxide Anion ScavengingInactive[3]
DPPH Radical ScavengingNo data available
ABTS Radical ScavengingNo data available

It is important to note that the lack of standardized reporting and varying experimental conditions can lead to discrepancies in IC50 values across different studies.

Mechanistic Insights: Signaling Pathways

Amentoflavone is known to modulate several signaling pathways that are crucial in the cellular response to oxidative stress. The antioxidant effects of this compound at a cellular level have not yet been reported.

Amentoflavone's antioxidant mechanism involves:

  • Direct Radical Scavenging: Amentoflavone can directly neutralize free radicals such as DPPH, ABTS, superoxide, and hydroxyl radicals[[“]][4].

  • Modulation of Signaling Pathways: It can influence key signaling cascades to enhance the body's own antioxidant defenses. Known pathways include:

    • ASK1/p38 MAPK Pathway: Amentoflavone has been shown to block this pathway, which is involved in apoptosis and inflammation triggered by oxidative stress[5].

    • ERK, NF-κB, and PI3K/Akt Pathways: These pathways are involved in cell survival, inflammation, and antioxidant responses, and are modulated by amentoflavone[5].

The following diagram illustrates the known signaling pathways modulated by amentoflavone in its antioxidant response.

amentoflavone_pathways cluster_stress Oxidative Stress cluster_amentoflavone Amentoflavone cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response ROS ROS ASK1 ASK1 ROS->ASK1 activates Amentoflavone Amentoflavone Amentoflavone->ASK1 inhibits PI3K PI3K Amentoflavone->PI3K activates NF_kappaB NF_kappaB Amentoflavone->NF_kappaB inhibits ERK ERK Amentoflavone->ERK activates p38_MAPK p38_MAPK ASK1->p38_MAPK activates Apoptosis_Inflammation Apoptosis & Inflammation p38_MAPK->Apoptosis_Inflammation Akt Akt PI3K->Akt Cell_Survival_Antioxidant_Response Cell Survival & Antioxidant Response Akt->Cell_Survival_Antioxidant_Response NF_kappaB->Apoptosis_Inflammation ERK->Cell_Survival_Antioxidant_Response

Amentoflavone's Antioxidant Signaling Pathways

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized and may be subject to minor modifications in specific studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_DPPH Prepare DPPH solution in methanol Mix Mix DPPH solution with sample or standard Prepare_DPPH->Mix Prepare_Samples Prepare test compound and standard solutions Prepare_Samples->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance (e.g., at 517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

DPPH Assay Experimental Workflow

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark. Standard antioxidant solutions (e.g., ascorbic acid, Trolox) and test compound solutions are prepared at various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a small volume of the test compound or standard is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Solutions of the test compound and a standard antioxidant are prepared at different concentrations.

  • Reaction Mixture: A small aliquot of the test compound or standard is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Conclusion

The available scientific literature strongly supports the significant antioxidant potential of amentoflavone, both through direct radical scavenging and by modulating key cellular signaling pathways. In stark contrast, there is a profound lack of data on the antioxidant activity of this compound. The limited evidence available suggests that its antioxidant capacity is likely to be significantly lower than that of amentoflavone.

For researchers and professionals in drug development, amentoflavone presents a promising candidate for further investigation as a natural antioxidant agent. However, to enable a conclusive comparison and to fully understand the potential of this compound, further research is imperative to quantify its antioxidant activity using standardized assays and to explore its effects on cellular antioxidant mechanisms.

References

Robustaflavone Demonstrates Superior Xanthine Oxidase Inhibition Over 2'',3''-Dihydroochnaflavone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with potential therapeutic applications, the biflavonoids robustaflavone and 2'',3''-dihydroochnaflavone, both isolated from Selaginella labordei, have been identified as potent inhibitors of xanthine oxidase. This enzyme plays a crucial role in purine metabolism and is a key target in the management of hyperuricemia and gout. Comparative analysis of experimental data reveals that robustaflavone exhibits a more potent inhibitory effect on xanthine oxidase than this compound.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of these two biflavonoids against xanthine oxidase is quantitatively assessed by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies a higher potency of the compound as an inhibitor. Experimental data indicates that robustaflavone is a more potent inhibitor of xanthine oxidase compared to this compound.[1] The IC50 values for both compounds are summarized in the table below.

CompoundIC50 (µg/mL)
Robustaflavone 0.162[1]
This compound 0.254[1]

Experimental Protocols

The determination of the xanthine oxidase inhibitory activity for both robustaflavone and this compound was conducted using an in vitro spectrophotometric assay. This method measures the rate of uric acid formation, a product of the xanthine oxidase-catalyzed reaction, by monitoring the change in absorbance at a specific wavelength.

Principle: Xanthine oxidase catalyzes the oxidation of a substrate (e.g., xanthine or hypoxanthine) to uric acid. The rate of uric acid production can be quantified by measuring the increase in absorbance at approximately 295 nm. The presence of an inhibitor will decrease the rate of this reaction.

General Procedure:

  • Preparation of Reagents:

    • Buffer: A phosphate buffer (typically 50-100 mM, pH 7.5-7.8) is used to maintain a stable pH for the enzymatic reaction.

    • Enzyme Solution: A solution of xanthine oxidase (e.g., 0.1-0.2 units/mL) is prepared in the buffer.

    • Substrate Solution: A solution of xanthine or hypoxanthine (e.g., 0.15 mM) is prepared in the buffer.

    • Test Compound Solutions: Solutions of robustaflavone and this compound are prepared at various concentrations, typically dissolved in a suitable solvent like DMSO and then diluted with the buffer.

    • Positive Control: A known xanthine oxidase inhibitor, such as allopurinol, is used as a positive control.

  • Assay Protocol:

    • In a 96-well microplate or a cuvette, the buffer, enzyme solution, and the test compound solution (or solvent for the control) are mixed.

    • The mixture is pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

    • The reaction is initiated by adding the substrate solution.

    • The absorbance at 295 nm is measured immediately and then monitored over a specific period (e.g., 3-5 minutes) using a spectrophotometer.

  • Data Analysis:

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process

To better understand the experimental workflow and the underlying biochemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) plate Aliquot Reagents into Microplate reagents->plate pre_incubation Pre-incubate Enzyme and Inhibitor plate->pre_incubation initiation Initiate Reaction with Substrate pre_incubation->initiation incubation Incubate at Controlled Temperature initiation->incubation measurement Measure Absorbance at 295 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 signaling_pathway cluster_reaction Xanthine Oxidase Catalyzed Reaction cluster_inhibition Inhibition Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO Xanthine Oxidase XO->UricAcid Inhibitor Robustaflavone or This compound Inhibitor->XO Inhibits

References

Cross-Validation of 2'',3''-Dihydroochnaflavone's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 2'',3''-Dihydroochnaflavone, a naturally occurring biflavonoid, based on data from independent research laboratories. The primary focus is on its cytotoxic and antiparasitic activities, for which quantitative data is available. This document aims to offer an objective overview to aid in future research and drug development endeavors.

Cytotoxic Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Independent laboratory findings have demonstrated its efficacy against various cancer cell lines, with a notable mechanism of action involving the inhibition of DNA topoisomerases.

A key study isolated this compound from the leaves of Luxemburgia nobilis and reported significant cytotoxic effects against murine Ehrlich carcinoma and human leukemia K562 cells, with IC50 values of 17.2 µM and 89.0 µM, respectively[1]. This study also identified the compound as an inhibitor of human DNA topoisomerases I and II-alpha, crucial enzymes in DNA replication and transcription, suggesting a clear mechanism for its anticancer properties[1].

Further research on laryngeal cancer cells (Hep-2 and FaDu) has shown that this compound induces anti-proliferative and pro-apoptotic effects[2]. The mechanism in these cells was linked to the suppression of the Akt/mTOR signaling pathway, a critical pathway in cell survival and proliferation[2]. However, specific IC50 values from this study are not available for direct comparison.

In contrast, a broader screening of compounds isolated from Ochna serrulata found that 2”,3”-dihydroochnaflavone did not exhibit significant cytotoxicity against renal (TK 10), melanoma (UACC62), and breast (MCF7) cancer cell lines[3]. While this study did not provide specific IC50 values, it offers a counterpoint to the previously mentioned findings, highlighting the potential for cell-type specific activity.

Cancer Cell Line Reported IC50 (µM) Mechanism of Action Reference Lab
Murine Ehrlich Carcinoma17.2Inhibition of DNA topoisomerases I and II-alphaOliveira et al.[1]
Human Leukemia (K562)89.0Inhibition of DNA topoisomerases I and II-alphaOliveira et al.[1]
Laryngeal Cancer (Hep-2, FaDu)Not ReportedSuppression of Akt/mTOR signaling pathwayLiu et al.[2]
Renal (TK 10), Melanoma (UACC62), Breast (MCF7)Not SignificantNot ApplicableChinwe Euphrasia (PhD Thesis)[3]

Antiparasitic Activity

This compound has also been investigated for its potential to treat parasitic diseases, with a particular focus on Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.

A study by Florencio et al. demonstrated the potent activity of this compound against the epimastigote forms of Trypanosoma cruzi (Y strain), with a reported IC50 value of 2.5 ± 0.1 μM[4][5]. The same study also noted that at a concentration of 30 µM, the compound was effective in killing amastigote and trypomastigote forms of the parasite within murine macrophages, while showing no harm to the host's lymphocytes and peritoneal macrophages[4][5]. This highlights the compound's selective toxicity towards the parasite.

While other reviews have cited this finding, to date, no independent laboratory has published quantitative data to cross-validate the anti-trypanosomal activity of this compound.

Parasite Form Reported IC50 (µM) Host Cell Toxicity Reference Lab
Trypanosoma cruzi (Y strain)Epimastigote2.5 ± 0.1Harmless to murine lymphocytes and peritoneal macrophagesFlorencio et al.[4][5]

Experimental Protocols

Cytotoxicity Assay (MTT Method)

The cytotoxic activity of this compound was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. It is important to note that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent in the absence of cells[6][7]. Therefore, appropriate controls are crucial. An alternative method that avoids this issue is the sulforhodamine B (SRB) assay.

General Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

DNA Topoisomerase Inhibition Assay

The inhibitory effect of this compound on human DNA topoisomerases I and II-alpha can be assessed by relaxation and decatenation assays, respectively.

Workflow for Topoisomerase Inhibition Assay:

G cluster_assay Topoisomerase Inhibition Assay cluster_topoI Topoisomerase I (Relaxation) cluster_topoII Topoisomerase II (Decatenation) prep Prepare Reaction Mixture (Enzyme, DNA substrate, Buffer) add_cpd Add this compound (or control) prep->add_cpd incubate Incubate at 37°C add_cpd->incubate stop_rxn Stop Reaction (e.g., with SDS/proteinase K) incubate->stop_rxn electrophoresis Agarose Gel Electrophoresis stop_rxn->electrophoresis visualize Visualize DNA Bands (e.g., with Ethidium Bromide) electrophoresis->visualize input_I Supercoiled DNA output_I Relaxed DNA input_I->output_I Inhibition indicates less relaxation input_II Catenated DNA (kDNA) output_II Decatenated DNA input_II->output_II Inhibition indicates less decatenation

Workflow for DNA Topoisomerase Inhibition Assays.
In Vitro Anti-Trypanosoma cruzi Assay

The trypanocidal activity is typically evaluated against different life cycle stages of the parasite.

General Protocol for Epimastigote Assay:

  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) to the mid-logarithmic phase.

  • Compound Addition: The parasites are seeded in 96-well plates, and different concentrations of this compound are added.

  • Incubation: The plates are incubated for a specific period (e.g., 96 hours) at the optimal temperature for parasite growth (e.g., 28°C).

  • Viability Assessment: Parasite viability is assessed, often by direct counting using a hemocytometer or by using a resazurin-based assay.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Workflow for Anti-Trypanosoma cruzi Assay:

G cluster_workflow In Vitro Anti-Trypanosoma cruzi Assay culture Culture T. cruzi (Epimastigotes) seed Seed Parasites in 96-well plates culture->seed treat Add this compound (various concentrations) seed->treat incubate Incubate (e.g., 96h) treat->incubate assess Assess Parasite Viability (e.g., Resazurin assay) incubate->assess calculate Calculate IC50 assess->calculate

Workflow for in vitro Anti-Trypanosoma cruzi Assay.

Conclusion

The available data from independent laboratories suggest that this compound exhibits promising cytotoxic and antiparasitic activities. However, for a comprehensive cross-validation, further studies from additional independent research groups are necessary to provide a more robust comparison of its bioactivity. Specifically, quantitative data (IC50 values) for its effect on a wider range of cancer cell lines and confirmation of its anti-trypanosomal activity are key areas for future investigation. The elucidation of its mechanism of action, particularly the inhibition of DNA topoisomerases and suppression of the Akt/mTOR pathway, provides a solid foundation for its further development as a potential therapeutic agent.

References

Structure-Activity Relationship of 2”,3”-Dihydroochnaflavone and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2”,3”-Dihydroochnaflavone and its derivatives, focusing on their antiparasitic and cytotoxic activities. The information is compiled from various experimental studies to aid in the rational design of new therapeutic agents.

I. Overview of Biological Activities

2”,3”-Dihydroochnaflavone, a biflavonoid naturally found in plants of the Ochnaceae family, has demonstrated a range of biological activities. Primarily, it exhibits notable efficacy against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1] Additionally, it has shown cytotoxic effects against certain cancer cell lines and weak antimalarial activity.[2] The core structure of 2”,3”-Dihydroochnaflavone, featuring a flavanone linked to a flavone moiety, provides a key scaffold for synthetic modifications to enhance its therapeutic potential.

II. Comparative Biological Data

The following table summarizes the available quantitative data on the biological activities of 2”,3”-Dihydroochnaflavone and a key derivative. This data highlights the initial findings on how structural modifications can impact its bioactivity.

CompoundStructureBiological ActivityCell Line / Parasite StrainMeasurementValue (µM)
2”,3”-Dihydroochnaflavone (Structure of the parent compound)Anti-trypanosomalTrypanosoma cruzi (epimastigotes)IC₅₀2.5 ± 0.1[1]
CytotoxicityMurine Ehrlich CarcinomaIC₅₀17.2
CytotoxicityHuman Leukemia K562IC₅₀89.0
AntimalarialPlasmodium falciparum (chloroquine-resistant)IC₅₀61.86[2]
Acetyl derivative of 2”,3”-Dihydroochnaflavone (Structure showing acetylation of hydroxyl groups)CytotoxicityMurine Ehrlich Carcinoma & K562-Non-cytotoxic at 67.0
Methyl derivative of 2”,3”-Dihydroochnaflavone (Structure showing methylation of hydroxyl groups)CytotoxicityMurine Ehrlich Carcinoma & K562-Non-cytotoxic at 82.0

III. Structure-Activity Relationship Analysis

Based on the limited data, a preliminary SAR can be deduced:

  • Free Hydroxyl Groups are Crucial for Cytotoxicity: The acetylation and methylation of the free hydroxyl groups on the 2”,3”-Dihydroochnaflavone scaffold lead to a complete loss of cytotoxic activity against both Murine Ehrlich Carcinoma and Human Leukemia K562 cells. This strongly suggests that the hydrogen-bonding capacity and/or the ability to participate in redox reactions conferred by the phenolic hydroxyls are essential for its cytotoxic mechanism.

  • Saturation of the C2”-C3” Double Bond: While a direct comparison with ochnaflavone (the unsaturated counterpart) is limited in the same assays, the moderate to low micromolar activity of 2”,3”-Dihydroochnaflavone against T. cruzi suggests that the flavanone moiety is compatible with antiparasitic activity.

  • Potential for Selective Antiparasitic Activity: The compound shows potent activity against T. cruzi epimastigotes (IC₅₀ = 2.5 µM) while exhibiting lower cytotoxicity against mammalian cell lines (IC₅₀ = 17.2 µM and 89.0 µM). This indicates a degree of selectivity that could be further optimized through medicinal chemistry efforts.

IV. Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative studies.

A. Anti-trypanosomal Activity Assay (in vitro)

This protocol is adapted for the screening of compounds against Trypanosoma cruzi epimastigotes.

  • Parasite Culture: T. cruzi epimastigotes (e.g., Y strain) are cultured in a suitable medium such as Liver Infusion Tryptose (LIT) supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Assay Procedure:

    • Parasites in the logarithmic growth phase are harvested and their concentration is adjusted to 1 x 10⁶ parasites/mL.

    • 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

    • 100 µL of the diluted compound solutions are added to the wells.

    • Control wells containing parasites with medium and DMSO (vehicle control) and a reference drug (e.g., benznidazole) are included.

    • The plate is incubated at 28°C for 96 hours.

  • Quantification of Inhibition:

    • After incubation, parasite motility and density are observed microscopically.

    • For quantitative assessment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. The formation of formazan is measured spectrophotometrically at ~570 nm.

    • Alternatively, parasite proliferation can be assessed by counting in a Neubauer chamber.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of compounds against mammalian cancer cell lines such as K562 and Ehrlich carcinoma.

  • Cell Culture: The desired cancer cell lines are maintained in an appropriate culture medium (e.g., RPMI-1640 for K562) supplemented with 10% FBS and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight (for adherent cells).

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for 48-72 hours.

  • Cell Viability Assessment:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at ~570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.[3]

C. DNA Topoisomerase I and II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.

  • Reaction Mixture:

    • Topoisomerase I: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

    • Topoisomerase II: A typical reaction mixture contains kinetoplast DNA (kDNA) or supercoiled plasmid DNA, human topoisomerase IIα, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with the enzyme in the reaction buffer.

    • The DNA substrate is added to initiate the reaction.

    • The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Analysis:

    • The reaction is stopped by adding a loading dye containing SDS and proteinase K.

    • The DNA products are resolved by electrophoresis on a 1% agarose gel.

    • The gel is stained with ethidium bromide and visualized under UV light.

  • Interpretation: Inhibition of topoisomerase I is observed as the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Inhibition of topoisomerase II is observed as the persistence of catenated kDNA or supercoiled plasmid DNA and a decrease in decatenated or relaxed DNA, respectively.

V. Signaling Pathway and Experimental Workflow Diagrams

A. Postulated Mechanism of Action: Topoisomerase Inhibition

2”,3”-Dihydroochnaflavone has been suggested to exert its cytotoxic effects through the inhibition of DNA topoisomerases I and IIα. This inhibition disrupts DNA replication and transcription, ultimately leading to cell death.

G Dihydroochnaflavone 2”,3”-Dihydroochnaflavone TopoI Topoisomerase I Dihydroochnaflavone->TopoI Inhibits TopoIIa Topoisomerase IIα Dihydroochnaflavone->TopoIIa Inhibits DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication TopoIIa->DNA_Replication Cell_Death Cell Death (Apoptosis) DNA_Replication->Cell_Death Disruption leads to

Caption: Postulated mechanism of 2”,3”-Dihydroochnaflavone via topoisomerase inhibition.

B. Experimental Workflow for Activity Screening

The general workflow for screening and characterizing the biological activity of 2”,3”-Dihydroochnaflavone derivatives involves a multi-step process from initial activity identification to mechanism of action studies.

G cluster_0 Screening Phase cluster_1 Validation & SAR cluster_2 Mechanism of Action Compound_Library Compound Library (Dihydroochnaflavone Derivatives) Primary_Screening Primary Screening (e.g., Anti-trypanosomal Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., on K562 cells) Dose_Response->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Mechanism_Assay Mechanism of Action Assay (e.g., Topoisomerase Inhibition) SAR_Analysis->Mechanism_Assay

Caption: Workflow for screening and characterizing 2”,3”-Dihydroochnaflavone derivatives.

References

Meta-analysis of biflavonoid activity against neglected tropical diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis of In Vitro and In Vivo Efficacy

For Immediate Release

[City, State] – [Date] – A comprehensive meta-analysis of existing research highlights the significant potential of biflavonoids, a class of naturally occurring polyphenols, in the fight against a range of neglected tropical diseases (NTDs). This review consolidates in vitro and in vivo data on the activity of various biflavonoids against parasites responsible for diseases such as leishmaniasis, Chagas disease, and filariasis, providing a valuable resource for researchers, scientists, and drug development professionals. The findings underscore the importance of these natural compounds as a source for new therapeutic leads.

Neglected tropical diseases affect over a billion people worldwide, primarily in low-income and developing countries. The current treatment options for many of these diseases are often limited by toxicity, high cost, and the emergence of drug resistance. This meta-analysis reveals that biflavonoids exhibit potent activity against several NTD-causing parasites, often with high selectivity, making them attractive candidates for further investigation.

Comparative Efficacy of Biflavonoids Against Key NTD Pathogens

This guide summarizes the quantitative data on the antiparasitic activity of several key biflavonoids. The tables below present the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values against various parasites, alongside the 50% cytotoxic concentration (CC50) in mammalian cell lines and the corresponding selectivity index (SI). A higher SI value indicates greater selectivity for the parasite over host cells, a crucial characteristic for a potential drug candidate.

Table 1: In Vitro Activity of Biflavonoids Against Leishmania Species
BiflavonoidLeishmania SpeciesParasite StageIC50/EC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI)Reference(s)
AmentoflavoneL. amazonensisIntracellular amastigotes2.3 ± 0.93Murine macrophages>23>10[1]
RobustaflavoneL. amazonensisIntracellular amastigotes~6.25 (at 90.8% inhibition)Not specifiedNot specifiedNot specifiedNot specified
StrychnobiflavoneL. infantumPromastigotes5.4Murine macrophages125.023.2[2]
StrychnobiflavoneL. infantumAmastigote-like18.9Murine macrophages125.06.6[2]
MorelloflavoneL. amazonensisAmastigotes0.161 (µg/mL)Not specifiedNot specifiedNot specified[3]
Table 2: In Vitro Activity of Biflavonoids Against Trypanosoma cruzi
BiflavonoidParasite StageIC50/EC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI)Reference(s)
AmentoflavoneTrypomastigotes>50Not specifiedNot specifiedNot specifiedNot specified
2″,3″-dihydroochnaflavoneEpimastigotes2.5 ± 0.1Not specifiedNot specifiedNot specifiedNot specified
Table 3: In Vitro Activity of Flavonoids Against Filarial Worms
FlavonoidFilarial SpeciesParasite StageIC50/EC50 (µg/mL)EffectReference(s)
NaringeninBrugia malayiAdult female motility2.5Kills adult worms and microfilariae[4][5]
HesperetinBrugia malayiAdult worms31.2Kills adult worms and inhibits MTT reduction[5]
FlavoneBrugia malayiAdult female motility31.2Immobilized adult worms[4]

Deciphering the Mechanisms of Action: A Look at Signaling Pathways

The efficacy of biflavonoids against these parasites stems from their ability to interfere with critical biological processes. While research is ongoing, several key mechanisms of action and targeted signaling pathways have been identified.

One of the prominent mechanisms appears to be the induction of oxidative stress within the parasite. For instance, amentoflavone has been shown to increase the production of reactive oxygen species (ROS) in Leishmania-infected macrophages, leading to parasite death[6]. This pro-oxidant activity disrupts the delicate redox balance that parasites maintain for survival.

Another critical target is the parasite's unique redox metabolism, particularly the thioredoxin glutathione reductase (TGR) system in schistosomes. This enzyme is essential for the parasite's defense against oxidative stress and has no direct counterpart in humans, making it an attractive drug target[7][8][9]. Biflavonoids, with their known antioxidant and pro-oxidant capabilities, are being investigated as potential inhibitors of this crucial enzyme.

dot

Redox_Metabolism_Schistosoma NADPH NADPH TGR Thioredoxin Glutathione Reductase (TGR) NADPH->TGR e- GSSG Oxidized Glutathione (GSSG) TGR->GSSG Reduces Trx_S2 Oxidized Thioredoxin (Trx-S2) TGR->Trx_S2 Reduces GSH Reduced Glutathione (GSH) GSSG->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Trx_SH2 Reduced Thioredoxin (Trx-(SH)2) Trx_S2->Trx_SH2 Trx_SH2->ROS Neutralizes Detoxification Detoxification ROS->Detoxification Biflavonoids Biflavonoids Biflavonoids->TGR Inhibition

Caption: Biflavonoid inhibition of Schistosoma redox metabolism.

Calcium signaling is another vital pathway in parasites like Trypanosoma cruzi, regulating processes such as motility, differentiation, and host cell invasion[6][10][11]. Disrupting the delicate balance of intracellular calcium is a promising therapeutic strategy. Some biflavonoids are being explored for their potential to modulate parasite-specific calcium channels or pumps.

dot

Calcium_Signaling_Trypanosoma cluster_extracellular Extracellular cluster_parasite Trypanosoma cruzi Ca_ext Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Ca_cytosol Cytosolic Ca²⁺ Ca_channel->Ca_cytosol Influx Motility Motility Ca_cytosol->Motility Invasion Host Cell Invasion Ca_cytosol->Invasion Acidocalcisome Acidocalcisome (Ca²⁺ Store) IP3R IP3 Receptor Acidocalcisome->IP3R IP3R->Ca_cytosol Release Biflavonoids Biflavonoids Biflavonoids->Ca_channel Modulation Biflavonoids->IP3R Modulation

Caption: Biflavonoid modulation of Trypanosoma cruzi calcium signaling.

Furthermore, enzymes crucial for parasite survival, such as arginase in Leishmania, are emerging as targets for biflavonoids. Arginase is vital for the synthesis of polyamines, which are essential for parasite proliferation. Inhibition of this enzyme can starve the parasite of these critical molecules[8].

Experimental Protocols: A Framework for Future Research

To facilitate further research and ensure the reproducibility of findings, this guide outlines the detailed methodologies for key experiments cited in the meta-analysis.

In Vitro Antiparasitic Assays

A general workflow for evaluating the in vitro activity of biflavonoids against various parasites is presented below. Specific protocols for individual parasites are detailed in the subsequent sections.

dot

Experimental_Workflow start Start compound_prep Prepare Biflavonoid Stock Solutions start->compound_prep parasite_culture Culture Parasites (Promastigotes, Amastigotes, Trypomastigotes, etc.) start->parasite_culture assay_setup Set up 96-well plates with parasites and serial dilutions of biflavonoids compound_prep->assay_setup cytotoxicity_assay Perform Cytotoxicity Assay (e.g., on Vero cells) compound_prep->cytotoxicity_assay parasite_culture->assay_setup incubation Incubate under appropriate conditions (time, temp, CO₂) assay_setup->incubation viability_assay Assess Parasite Viability (MTT, Resazurin, Microscopy) incubation->viability_assay data_analysis Calculate IC₅₀/EC₅₀ values viability_assay->data_analysis si_calc Calculate Selectivity Index (SI) data_analysis->si_calc cc50_calc Calculate CC₅₀ values cytotoxicity_assay->cc50_calc cc50_calc->si_calc end End si_calc->end

Caption: General workflow for in vitro antiparasitic activity screening.

1. Leishmania Amastigote Susceptibility Assay:

  • Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates.

  • Infection: Macrophages are infected with Leishmania promastigotes at a parasite-to-cell ratio of 10:1 and incubated to allow for phagocytosis and transformation into amastigotes.

  • Treatment: Infected cells are treated with serial dilutions of the biflavonoid compounds.

  • Evaluation: After incubation, the cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by microscopy. The 50% inhibitory concentration (IC50) is calculated by comparing the number of amastigotes in treated versus untreated cells.

2. Trypanosoma cruzi Trypomastigote Motility Assay:

  • Parasite Culture: Bloodstream trypomastigotes are obtained from previously infected mice.

  • Treatment: Parasites are incubated with various concentrations of the biflavonoid compounds in 96-well plates.

  • Evaluation: The motility of the trypomastigotes is observed under an inverted microscope at different time points. The percentage of motile parasites is determined, and the 50% effective concentration (EC50) is calculated.

3. Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Mammalian cells (e.g., Vero cells, macrophages) are seeded in 96-well plates.[5][12]

  • Treatment: Cells are exposed to serial dilutions of the biflavonoid compounds for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[13]

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO).[13]

  • Absorbance Reading: The absorbance is measured using a microplate reader. The 50% cytotoxic concentration (CC50) is determined by comparing the absorbance of treated and untreated cells.[13]

Conclusion and Future Directions

The compiled data strongly suggest that biflavonoids are a rich source of potential lead compounds for the development of new drugs against a variety of neglected tropical diseases. Their potent and often selective activity against parasites, coupled with their diverse mechanisms of action, warrants further in-depth investigation. Future research should focus on:

  • In vivo efficacy and toxicity studies of the most promising biflavonoids in relevant animal models.

  • Pharmacokinetic and pharmacodynamic profiling to understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Lead optimization through medicinal chemistry to enhance potency, selectivity, and drug-like properties.

  • Elucidation of the precise molecular targets and signaling pathways to aid in rational drug design and to understand potential resistance mechanisms.

The continued exploration of this fascinating class of natural products holds the promise of delivering novel and effective treatments for some of the world's most devastating and neglected diseases.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.